molecular formula C14H22N6O4S B611372 AR-C133913XX CAS No. 1251765-07-7

AR-C133913XX

Numéro de catalogue: B611372
Numéro CAS: 1251765-07-7
Poids moléculaire: 370.43 g/mol
Clé InChI: YTYBSYIHUFBLKV-YKDSUIRESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ticagrelor metabolite M5, also known as AR-C133913XX, is a metabolite of Ticagrelor which is the first reversible oral P2Y12 receptor antagonist. Ticagrelor provides faster and more consistent ADP-receptor inhibition than Clopidogrel. Ticagrelor is used in the treatment of acute coronary syndromes (ACS).

Propriétés

IUPAC Name

(1S,2S,3R,5S)-3-(7-amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6O4S/c1-2-5-25-14-16-12(15)9-13(17-14)20(19-18-9)7-6-8(24-4-3-21)11(23)10(7)22/h7-8,10-11,21-23H,2-6H2,1H3,(H2,15,16,17)/t7-,8+,10+,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYBSYIHUFBLKV-YKDSUIRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251765-07-7
Record name Ticagrelor metabolite M5
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1251765077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AR-C133913XX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LNY396KYTZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

AR-C133913XX: A Comprehensive Technical Whitepaper on its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of AR-C133913XX, a principal metabolite of the P2Y12 receptor antagonist, Ticagrelor. The discovery, synthesis, mechanism of action, and pharmacokinetic profile of this compound are detailed herein. This whitepaper consolidates quantitative data into structured tables, outlines experimental protocols for key analytical methods, and presents visual diagrams of relevant pathways and workflows to serve as a comprehensive resource for researchers in pharmacology and medicinal chemistry.

Discovery and Identification

This compound was identified during the comprehensive metabolic profiling of Ticagrelor (AZD6140), a direct-acting, reversible P2Y12 receptor antagonist. Initial preclinical and clinical studies were designed to elucidate the biotransformation pathways of Ticagrelor in various species, including humans.

In vitro experiments utilizing human liver microsomes and hepatocytes revealed the formation of several metabolites.[1] Subsequent in vivo studies in healthy human volunteers, employing radiolabeled [¹⁴C]-Ticagrelor, confirmed the metabolic profile.[1] Among the identified metabolites, two were predominant: AR-C124910XX (an active metabolite) and this compound.[1]

This compound is the product of N-dealkylation of the cyclopropylamino group at the 7-position of the triazolopyrimidine core of Ticagrelor.[2] This metabolic reaction is primarily catalyzed by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP3A5. While AR-C124910XX retains pharmacological activity comparable to the parent drug, this compound is considered a less active metabolite.

Synthesis

A specific, detailed, step-by-step synthesis protocol for this compound is not extensively detailed in publicly available literature. However, based on the general synthetic strategies for Ticagrelor and its analogues, a plausible synthetic route can be described. The synthesis of known metabolites of Ticagrelor has been reported in medicinal chemistry literature, indicating the feasibility of its chemical preparation for use as an analytical standard and for further pharmacological characterization.

A likely synthetic approach would involve the preparation of the core intermediate, (1S,2S,3R,5S)-3-(7-amino-5-(propylthio)-3H-[1][3][4]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol, followed by specific modifications. This core can be synthesized through a multi-step process starting from 4,6-dichloro-2-(propylthio)pyrimidine-5-amine.

Generalized Synthetic Workflow:

G cluster_0 Core Intermediate Synthesis cluster_1 Final Product Formation A 4,6-dichloro-2-(propylthio) pyrimidine-5-amine C Coupling Reaction A->C B (3aR,4S,6R,6aS)-6-amino-2,2-dimethyl tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol B->C D Reduction of Nitro Group C->D E Diazotization and Cyclization D->E F Core Intermediate: (1S,2S,3R,5S)-3-(7-amino-5-(propylthio)-3H- [1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5- (2-hydroxyethoxy)cyclopentane-1,2-diol E->F G This compound F->G Purification G ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 binds & activates Platelet Platelet Activation & Aggregation P2Y12->Platelet initiates Ticagrelor Ticagrelor & AR-C124910XX Ticagrelor->P2Y12 reversibly binds & a  l l o s t e r i c a l l y   i n h i b i t s ARC133913XX This compound (minimal activity) ARC133913XX->P2Y12 G Ticagrelor Ticagrelor CYP3A4 CYP3A4 Ticagrelor->CYP3A4 CYP3A5 CYP3A5 Ticagrelor->CYP3A5 ARC124910XX AR-C124910XX (Active Metabolite) Other Other Metabolites ARC124910XX->Other Further Metabolism ARC133913XX This compound ARC133913XX->Other Further Metabolism CYP3A4->ARC124910XX O-deethylation CYP3A4->ARC133913XX N-dealkylation CYP3A5->ARC124910XX O-deethylation (minor pathway) G Plasma Plasma Sample (100 µL) Precip Protein Precipitation (Acetonitrile) Plasma->Precip IS Internal Standard IS->Precip Centri Centrifugation Precip->Centri Super Supernatant Transfer Centri->Super LC LC Separation Super->LC MS MS/MS Detection (MRM) LC->MS Data Data Analysis MS->Data

References

Ticagrelor Metabolite M5: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical structure, metabolic formation, and analytical quantification of Ticagrelor metabolite M5, also known as AR-C133913XX. The information is intended for researchers, scientists, and professionals involved in drug development and metabolism studies.

Chemical Structure and Identification

Ticagrelor metabolite M5 (this compound) is a key metabolite of the antiplatelet drug Ticagrelor. A thorough understanding of its chemical properties is fundamental for its analysis and characterization in biological matrices.

Table 1: Chemical Identifiers for Ticagrelor Metabolite M5

IdentifierValue
Synonyms This compound, T437700
IUPAC Name (1S,2S,3R,5S)-3-(7-Amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol[1]
CAS Number 1251765-07-7[1][2][3]
Molecular Formula C14H22N6O4S[1][2][3]
Molecular Weight 370.43 g/mol [1][3]
SMILES CCCSc1nc(N)c2c(n1)n(nn2)[C@@H]3C--INVALID-LINK--O">C@@HOCCO[1][2]
InChI Key YTYBSYIHUFBLKV-YKDSUIRESA-N[1]

Metabolic Pathway of Ticagrelor to Metabolite M5

Ticagrelor undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The formation of metabolite M5 is a result of N-dealkylation of the parent drug, Ticagrelor. This biotransformation is a significant pathway in the overall metabolism of Ticagrelor.[4][5]

The primary enzyme responsible for this N-dealkylation is Cytochrome P450 3A4 (CYP3A4), with a lesser contribution from CYP3A5.[4] This metabolic step involves the removal of the cyclopropylamino group from the triazolopyrimidine ring of Ticagrelor.

Ticagrelor_Metabolism_to_M5 Ticagrelor Ticagrelor M5 Metabolite M5 (this compound) Ticagrelor->M5 N-dealkylation Enzyme CYP3A4 (major) CYP3A5 (minor) Enzyme->Ticagrelor

Metabolic conversion of Ticagrelor to Metabolite M5.

Quantitative Analysis of Metabolite M5

The quantification of Ticagrelor and its metabolites in biological matrices is crucial for pharmacokinetic and drug metabolism studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for this purpose.

Table 2: Pharmacokinetic Parameters of Ticagrelor and its Major Active Metabolite AR-C124910XX (for context)

ParameterTicagrelorAR-C124910XX
Tmax (median, hours) 1.5 - 3.01.5 - 3.0
Elimination Half-life (mean, hours) 7.7 - 13.17.5 - 12.4
Recovery in Feces (%) 58Not specified for M5
Recovery in Urine (%) 27<0.05 (unchanged)

Experimental Protocols for LC-MS/MS Quantification of Ticagrelor Metabolite M5

The following is a synthesized experimental protocol based on methodologies reported in the scientific literature for the quantification of Ticagrelor and its metabolites, including M5, in human plasma.[6][7][8]

Sample Preparation (Protein Precipitation)
  • To 50 µL of human plasma, add 150 µL of acetonitrile (containing an appropriate internal standard, e.g., tolbutamide at 5 ng/mL).

  • Vortex the mixture for 10 minutes to precipitate proteins.

  • Centrifuge the samples at 13,000 x g for 15 minutes at 4°C.

  • Filter the supernatant through a 0.2 µm PTFE syringe filter into an autosampler vial.

  • Inject a 5 µL aliquot into the LC-MS/MS system.

Liquid Chromatography Conditions
  • Column: A C18 reversed-phase column (e.g., Acclaim™ RSLC 120 C18, 2.2 µm, 2.1 × 100 mm) is commonly used.[3]

  • Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is typical.

  • Flow Rate: A flow rate of around 0.3-0.5 mL/min is generally employed.

  • Column Temperature: Maintain the column at a constant temperature, for example, 40°C.

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode can be used, with negative mode often providing higher sensitivity for Ticagrelor and its metabolites.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for M5 (this compound) would need to be optimized on the specific mass spectrometer being used.

  • Data Analysis: The concentration of M5 is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Human Plasma Sample Add_IS Add Acetonitrile with Internal Standard Plasma->Add_IS Vortex Vortex to Precipitate Proteins Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Filter Filter Supernatant Centrifuge->Filter Inject Inject into LC-MS/MS Filter->Inject LC_Separation Chromatographic Separation (C18 Column) Inject->LC_Separation MS_Detection Mass Spectrometric Detection (ESI, MRM) LC_Separation->MS_Detection Quantification Quantification against Calibration Curve MS_Detection->Quantification

General workflow for the quantification of Ticagrelor metabolite M5.

Conclusion

This technical guide provides a foundational understanding of Ticagrelor metabolite M5 for researchers and drug development professionals. The detailed information on its chemical structure, metabolic pathway, and a synthesized analytical protocol offers a comprehensive resource for further investigation into the pharmacokinetics and metabolism of Ticagrelor. The provided Graphviz diagrams visually summarize the key processes, aiding in the conceptual understanding of M5's formation and analysis.

References

In-Depth Technical Guide: The Mechanism of Action of AR-C133913XX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AR-C133913XX is a major, yet inactive, metabolite of the antiplatelet drug Ticagrelor. This technical guide provides a comprehensive overview of the formation, pharmacokinetic profile, and the molecular basis for the lack of pharmacological activity of this compound. Understanding the characteristics of this metabolite is crucial for a complete comprehension of Ticagrelor's overall disposition and for the development of future antiplatelet therapies. This document details the metabolic pathway leading to this compound, presents available quantitative data, outlines key experimental protocols for its study, and provides visual representations of its metabolic formation.

Introduction to Ticagrelor and its Metabolism

Ticagrelor is a direct-acting, reversible P2Y12 receptor antagonist that inhibits platelet activation and aggregation. Unlike thienopyridines such as clopidrel, Ticagrelor does not require metabolic activation to exert its therapeutic effect. However, it undergoes extensive metabolism in the liver, primarily by cytochrome P450 enzymes, leading to the formation of several metabolites. The two major metabolites are AR-C124910XX, which is an active metabolite equipotent to Ticagrelor, and this compound, which is pharmacologically inactive.[1]

Mechanism of Formation of this compound

This compound is formed from Ticagrelor through an N-dealkylation reaction. This metabolic process is primarily mediated by the cytochrome P450 isoenzyme CYP3A4, with a minor contribution from CYP3A5.[2][3] The N-dealkylation occurs on the triazolopyrimidine core of the Ticagrelor molecule.

Signaling Pathway of this compound Formation

Metabolic Pathway of this compound Formation Ticagrelor Ticagrelor ARC133913XX This compound (Inactive Metabolite) Ticagrelor->ARC133913XX N-dealkylation CYP3A4 CYP3A4 CYP3A4->Ticagrelor Primary CYP3A5 CYP3A5 CYP3A5->Ticagrelor Minor

Caption: Metabolic conversion of Ticagrelor to its inactive metabolite this compound.

Pharmacokinetic Profile of this compound

While this compound is a major metabolite, its systemic exposure is generally lower than that of Ticagrelor and the active metabolite AR-C124910XX. The quantification of this compound in human plasma is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Quantitative Data on this compound

ParameterValueReference
Recovery in Urine 9.2% of administered radiolabelled dose[1]
Recovery in Feces 2.7% of administered radiolabelled dose[1]
Lower Limit of Quantification (LLOQ) in Human Plasma 2.0 ng/mL[4]
Calibration Curve Range in Human Plasma 2-1000 ng/mL[4]

Note: Specific Cmax, AUC, and half-life values for this compound are not consistently reported in publicly available literature in a consolidated format.

Evidence of Pharmacological Inactivity

The primary mechanism of action of Ticagrelor and its active metabolite, AR-C124910XX, is the antagonism of the P2Y12 receptor on platelets, which prevents ADP-mediated platelet activation and aggregation. The pharmacological inactivity of this compound is attributed to its significantly reduced affinity for the P2Y12 receptor.

Molecular dynamics and ensemble docking simulations have demonstrated that this compound exhibits much weaker binding to the P2Y12 receptor compared to both Ticagrelor and the active metabolite AR-C124910XX.[1] This weak interaction prevents this compound from effectively blocking the receptor and inhibiting downstream signaling pathways that lead to platelet aggregation.

Logical Relationship of Inactivity

Basis of this compound Inactivity ARC133913XX This compound Binding Weak Binding Affinity ARC133913XX->Binding P2Y12 P2Y12 Receptor P2Y12->Binding PlateletAggregation No Inhibition of Platelet Aggregation Binding->PlateletAggregation LC-MS/MS Quantification Workflow Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject LC-MS/MS Injection Reconstitute->Inject Data Data Acquisition (MRM Mode) Inject->Data Quantify Quantification Data->Quantify

References

An In-depth Technical Guide to AR-C133913XX (CAS Number: 1251765-07-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-C133913XX is a major metabolite of the P2Y12 receptor antagonist, Ticagrelor. Unlike the parent drug and its other primary metabolite, AR-C124910XX, this compound is pharmacologically inactive. This guide provides a comprehensive overview of the known properties of this compound, including its physicochemical characteristics, metabolic pathway, and pharmacokinetic profile. The information presented is intended to support research and development activities related to Ticagrelor and its metabolic fate.

Physicochemical Properties

This compound is an organic molecule with the following properties:

PropertyValueSource
CAS Number 1251765-07-7Internal
Molecular Formula C₁₄H₂₂N₆O₄S[1]
Molecular Weight 370.43 g/mol [1]
Appearance Off-White PowderInternal

Metabolism and Pharmacokinetics

This compound is formed from Ticagrelor through N-dealkylation, a metabolic process primarily mediated by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP3A5.[2] This pathway is distinct from the formation of the active metabolite, AR-C124910XX.

The pharmacokinetic properties of this compound are summarized below:

ParameterDescriptionSource
Formation Formed by N-dealkylation of Ticagrelor.[3]
Metabolizing Enzymes Primarily CYP3A4, with minor contribution from CYP3A5.[2]
Excretion Primarily excreted in the urine, along with its glucuronide conjugate (M4).[3]
Plasma Protein Binding Data on the specific plasma protein binding of this compound is not readily available in the public domain. However, Ticagrelor and its active metabolite are highly protein-bound (>99%).[4]

A study on the mass balance of radiolabeled Ticagrelor found that in urine, the major components were this compound (metabolite M5) and its glucuronide conjugate (M4).[3]

Pharmacological Activity

Crucially, this compound is considered an inactive metabolite of Ticagrelor.[5] This means it does not contribute to the antiplatelet effect of the parent drug by antagonizing the P2Y12 receptor. The ratio of the inactive metabolite this compound to Ticagrelor in plasma is approximately 12%.[5]

Experimental Protocols

While specific experimental data on the lack of activity of this compound is not detailed in the available literature, its inactivity would typically be determined using assays that assess P2Y12 receptor binding and function. Below are representative protocols for such assays.

P2Y12 Receptor Binding Assay

This assay would be used to determine the binding affinity of this compound to the P2Y12 receptor.

Objective: To quantify the binding of this compound to the human P2Y12 receptor.

Methodology:

  • Preparation of Membranes: Membranes from cells expressing the recombinant human P2Y12 receptor (e.g., CHO-K1 cells) are prepared.

  • Radioligand: A radiolabeled P2Y12 antagonist, such as [³H]-Ticagrelor or another suitable ligand, is used.

  • Competition Binding Assay:

    • A fixed concentration of the radioligand is incubated with the cell membranes.

    • Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of a known P2Y12 antagonist.

  • Incubation and Filtration: The mixture is incubated to reach equilibrium. The bound radioligand is then separated from the unbound by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value can be used to determine the binding affinity (Ki). For an inactive compound, the IC50 would be very high or not determinable within a reasonable concentration range.

Platelet Aggregation Assay

This functional assay would assess the ability of this compound to inhibit ADP-induced platelet aggregation.

Objective: To determine the effect of this compound on platelet aggregation.

Methodology:

  • Sample Preparation: Platelet-rich plasma (PRP) is prepared from fresh human blood.

  • Agonist: Adenosine diphosphate (ADP) is used to induce platelet aggregation.

  • Assay Procedure:

    • PRP is pre-incubated with various concentrations of this compound or a vehicle control.

    • Platelet aggregation is initiated by adding a submaximal concentration of ADP.

    • The change in light transmission through the PRP sample is measured over time using a platelet aggregometer. Increased light transmission corresponds to increased platelet aggregation.

  • Data Analysis: The percentage of platelet aggregation is calculated for each concentration of this compound. The concentration that inhibits 50% of the maximal aggregation (IC50) is determined. For an inactive metabolite, no significant inhibition of platelet aggregation would be observed.

Visualizations

Ticagrelor Metabolism Pathway

Ticagrelor_Metabolism Ticagrelor Ticagrelor AR_C124910XX AR-C124910XX (Active Metabolite) Ticagrelor->AR_C124910XX CYP3A4/5 (O-dealkylation) AR_C133913XX This compound (Inactive Metabolite) Ticagrelor->AR_C133913XX CYP3A4/5 (N-dealkylation) Excretion Excretion (Urine) AR_C133913XX->Excretion Further Metabolism (e.g., Glucuronidation) P2Y12_Binding_Assay cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Membranes P2Y12 Receptor Membranes Incubation Incubate Components Membranes->Incubation Radioligand Radiolabeled P2Y12 Antagonist Radioligand->Incubation Test_Compound This compound Test_Compound->Incubation Filtration Separate Bound/ Unbound Ligand Incubation->Filtration Quantification Measure Radioactivity Filtration->Quantification Data_Analysis Calculate IC50/Ki Quantification->Data_Analysis

References

In Vitro Activity of Ticagrelor's Metabolites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro activity of Ticagrelor's primary metabolites, with a focus on their interaction with the P2Y12 receptor, a critical target in antiplatelet therapy. This document summarizes key quantitative data, details experimental protocols for assessing activity, and visualizes the relevant biological pathways and workflows.

Introduction to Ticagrelor Metabolism

Ticagrelor is a direct-acting, reversible P2Y12 receptor antagonist that does not require metabolic activation to exert its antiplatelet effect. However, it is extensively metabolized in the liver, primarily by cytochrome P450 3A4 and 3A5 (CYP3A4/5), into several metabolites.[1][2] The two major metabolites of interest are AR-C124910XX (also sometimes referred to as M8) and AR-C133913XX (M5).[1][3] Of these, AR-C124910XX is the only active metabolite and is considered to be approximately equipotent to the parent drug, Ticagrelor.[1][4] The metabolite M5 (this compound) has been shown to have significantly weaker binding to the P2Y12 receptor. This guide will focus on the in vitro characterization of both of these metabolites.

Quantitative Analysis of In Vitro Activity

The in vitro potency of Ticagrelor and its metabolites is primarily assessed through their ability to inhibit the P2Y12 receptor. This is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki). The following tables summarize the available quantitative data for Ticagrelor, its active metabolite AR-C124910XX, and the metabolite M5 (this compound).

CompoundAssay TypeParameterValue (nM)Source
Ticagrelor Radioligand BindingKi14[5]
Functional (Platelet Aggregation)IC50180[5]
AR-C124910XX (Active Metabolite) Radioligand BindingKi22[5]
Functional (Platelet Aggregation)IC50110[5]
This compound (M5) Radioligand BindingKi>10,000[5]
Functional (Platelet Aggregation)IC50>10,000[5]
Table 1: Comparative in vitro potency of Ticagrelor and its metabolites at the human P2Y12 receptor.

Experimental Protocols

This section details the methodologies for the key in vitro experiments used to characterize the activity of Ticagrelor and its metabolites.

Platelet Aggregation Assay (Light Transmission Aggregometry)

Light Transmission Aggregometry (LTA) is the gold standard for assessing platelet function and the inhibitory effect of antiplatelet agents.[6][7]

Objective: To measure the ability of a test compound to inhibit ADP-induced platelet aggregation in platelet-rich plasma (PRP).

Methodology:

  • Blood Collection: Whole blood is collected from healthy, drug-free donors into tubes containing 3.2% sodium citrate as an anticoagulant.[7]

  • PRP and PPP Preparation:

    • Platelet-Rich Plasma (PRP) is prepared by centrifuging the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.[7]

    • Platelet-Poor Plasma (PPP) is prepared by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes.[7]

  • Assay Procedure:

    • PRP is placed in a cuvette with a magnetic stir bar and warmed to 37°C in an aggregometer.

    • The instrument is calibrated by setting the light transmission of PRP to 0% and PPP to 100%.[8]

    • The test compound (e.g., Ticagrelor metabolite M5) or vehicle control is added to the PRP and incubated for a specified time.

    • Platelet aggregation is initiated by adding a known concentration of an agonist, typically adenosine diphosphate (ADP).[8]

    • The change in light transmission is recorded over time as the platelets aggregate.

  • Data Analysis: The percentage of platelet aggregation is calculated, and the IC50 value (the concentration of the test compound that inhibits 50% of the maximal aggregation) is determined.

G cluster_prep Sample Preparation cluster_assay Aggregation Assay Whole Blood Whole Blood PRP PRP Whole Blood->PRP Low-speed centrifugation PPP PPP Whole Blood->PPP High-speed centrifugation Aggregometer Cuvette Aggregometer Cuvette PRP->Aggregometer Cuvette Record Light Transmission Record Light Transmission Aggregometer Cuvette->Record Light Transmission Measure Test Compound Test Compound Test Compound->Aggregometer Cuvette Incubate ADP ADP ADP->Aggregometer Cuvette Induce aggregation Calculate % Inhibition & IC50 Calculate % Inhibition & IC50 Record Light Transmission->Calculate % Inhibition & IC50 Analyze

Platelet Aggregation Assay Workflow

P2Y12 Receptor Binding Assay (Radioligand Competition)

This assay measures the affinity of a test compound for the P2Y12 receptor by assessing its ability to compete with a radiolabeled ligand.[9][10]

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the P2Y12 receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human P2Y12 receptor are prepared from a suitable cell line (e.g., CHO-K1 cells) or from washed human platelets.[11]

  • Assay Procedure:

    • In a multi-well plate, the receptor membranes are incubated with a fixed concentration of a radiolabeled P2Y12 antagonist (e.g., [3H]-2MeSADP).

    • Increasing concentrations of the unlabeled test compound (the "competitor") are added to the wells.

    • The mixture is incubated to allow binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through a glass fiber filter, which separates the receptor-bound radioligand from the unbound radioligand.[11]

    • The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[9]

G cluster_binding Binding Reaction Receptor Membranes Receptor Membranes Incubation Receptor Membranes->Incubation Radioligand ([3H]-2MeSADP) Radioligand ([3H]-2MeSADP) Radioligand ([3H]-2MeSADP)->Incubation Test Compound (Competitor) Test Compound (Competitor) Test Compound (Competitor)->Incubation Filtration Filtration Incubation->Filtration Separate bound & free ligand Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Measure radioactivity Calculate IC50 & Ki Calculate IC50 & Ki Scintillation Counting->Calculate IC50 & Ki Analyze

Radioligand Binding Assay Workflow

P2Y12 Receptor Functional Assay (GTPγS Binding)

This functional assay measures the activation of the G-protein coupled P2Y12 receptor by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.[12][13]

Objective: To assess the functional antagonism of a test compound at the P2Y12 receptor.

Methodology:

  • Membrane Preparation: As in the radioligand binding assay, membranes from cells expressing the P2Y12 receptor are used.[14]

  • Assay Procedure:

    • The receptor membranes are incubated with the test compound, a P2Y12 agonist (e.g., 2-MeSADP), and [35S]GTPγS in an appropriate buffer containing GDP and MgCl2.[15]

    • Agonist binding to the P2Y12 receptor stimulates the exchange of GDP for GTP on the Gαi subunit of the associated G-protein. The use of the non-hydrolyzable [35S]GTPγS results in its accumulation on the activated G-protein.[13]

    • The reaction is terminated by rapid filtration.

    • The amount of [35S]GTPγS bound to the G-protein, which is retained on the filter, is quantified by scintillation counting.

  • Data Analysis: The ability of the test compound to inhibit the agonist-stimulated [35S]GTPγS binding is measured, and an IC50 value is determined.

G cluster_activation G-Protein Activation Receptor Membranes Receptor Membranes Incubation Receptor Membranes->Incubation Agonist (2-MeSADP) Agonist (2-MeSADP) Agonist (2-MeSADP)->Incubation Test Compound (Antagonist) Test Compound (Antagonist) Test Compound (Antagonist)->Incubation [35S]GTPγS [35S]GTPγS [35S]GTPγS->Incubation Filtration Filtration Incubation->Filtration Separate bound & free [35S]GTPγS Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Measure radioactivity Determine Functional\nAntagonism (IC50) Determine Functional Antagonism (IC50) Scintillation Counting->Determine Functional\nAntagonism (IC50) Analyze

GTPγS Binding Assay Workflow

P2Y12 Signaling Pathway

The P2Y12 receptor is a Gi-protein coupled receptor that plays a central role in platelet activation and aggregation. The binding of its endogenous agonist, ADP, initiates a cascade of intracellular signaling events.

G cluster_membrane Platelet Membrane cluster_cytosol Cytosol P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates cAMP cAMP AC->cAMP Converts ATP to Akt Akt PI3K->Akt Activates PKA PKA cAMP->PKA Activates VASP_P VASP-P PKA->VASP_P Phosphorylates GPIIb_IIIa_inactive Inactive GPIIb/IIIa VASP_P->GPIIb_IIIa_inactive Maintains Inactive State Rap1b Rap1b Akt->Rap1b Activates Rap1b->GPIIb_IIIa_inactive Activates GPIIb_IIIa_active Active GPIIb/IIIa GPIIb_IIIa_inactive->GPIIb_IIIa_active Platelet Aggregation Platelet Aggregation GPIIb_IIIa_active->Platelet Aggregation ADP ADP ADP->P2Y12 Binds Ticagrelor Ticagrelor / AR-C124910XX Ticagrelor->P2Y12 Reversibly Binds (Allosteric Site)

P2Y12 Receptor Signaling Pathway

Upon ADP binding, the P2Y12 receptor activates the inhibitory G-protein, Gi.[16][17] This leads to two main downstream effects:

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[16][17] Reduced cAMP leads to decreased activity of Protein Kinase A (PKA), which in turn reduces the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP). Dephosphorylated VASP is unable to inhibit the activation of the glycoprotein IIb/IIIa receptor.

  • Activation of Phosphoinositide 3-Kinase (PI3K): The Gβγ subunits of the Gi protein activate PI3K.[16][18] PI3K activation leads to the activation of Akt and subsequently Rap1b, which are key signaling molecules that promote the conformational change of the GPIIb/IIIa receptor to its active state.[18]

The activation of the GPIIb/IIIa receptor allows it to bind fibrinogen, leading to platelet aggregation. Ticagrelor and its active metabolite, AR-C124910XX, bind reversibly to an allosteric site on the P2Y12 receptor, preventing the conformational change induced by ADP and thereby inhibiting this signaling cascade.[6]

Conclusion

The in vitro characterization of Ticagrelor's metabolites demonstrates that AR-C124910XX is a potent, active metabolite that is equipotent to the parent drug in its ability to inhibit the P2Y12 receptor and subsequent platelet aggregation. In contrast, the metabolite M5 (this compound) exhibits significantly weaker activity. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are essential for researchers and drug development professionals working on novel antiplatelet therapies targeting the P2Y12 receptor.

References

The Biological Function of AR-C133913XX: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR-C133913XX is a principal, yet biologically inactive, metabolite of the P2Y12 receptor antagonist, Ticagrelor. This technical guide provides an in-depth analysis of the formation, pharmacokinetic profile, and functional relevance of this compound. While its active counterpart, AR-C124910XX, contributes to the antiplatelet efficacy of Ticagrelor, this compound does not exhibit significant P2Y12 receptor antagonism. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the metabolic and signaling pathways associated with Ticagrelor and its metabolites.

Introduction

Ticagrelor is a direct-acting, reversible P2Y12 receptor antagonist that plays a crucial role in the management of acute coronary syndromes.[1] Unlike thienopyridines such as clopidogrel, Ticagrelor does not require metabolic activation to exert its antiplatelet effect.[2] However, it undergoes extensive metabolism, primarily by cytochrome P450 3A4 (CYP3A4), leading to the formation of several metabolites.[3] The two major metabolites are AR-C124910XX, an active metabolite with potency similar to the parent compound, and this compound.[3] This guide focuses on the biological function and characteristics of this compound.

Metabolic Pathway and Formation of this compound

This compound is formed from Ticagrelor through an N-dealkylation reaction.[4] This metabolic process is predominantly mediated by the CYP3A4 enzyme, with a minor contribution from CYP3A5.[5] The formation of this compound represents a significant route of Ticagrelor's biotransformation.

Metabolic Pathway of Ticagrelor to this compound Ticagrelor Ticagrelor ARC133913XX This compound (Inactive Metabolite) Ticagrelor->ARC133913XX N-dealkylation CYP3A4 CYP3A4/5 CYP3A4->Ticagrelor Experimental Workflow for In Vitro Metabolism Study cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Incubation Mixture (HLMs, Ticagrelor, Buffer) pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate initiate Initiate with NADPH Regenerating System pre_incubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate with Acetonitrile + IS incubate->terminate centrifuge Centrifuge and Collect Supernatant terminate->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Data Analysis (Michaelis-Menten) lcms->data_analysis Ticagrelor's Mechanism of Action and Inactive Metabolite cluster_platelet Platelet P2Y12 P2Y12 Receptor Platelet_Activation Platelet Activation and Aggregation P2Y12->Platelet_Activation ADP ADP ADP->P2Y12 Activates Ticagrelor Ticagrelor Ticagrelor->P2Y12 Reversibly Inhibits ARC133913XX This compound Ticagrelor->ARC133913XX Metabolism Inactive No Significant P2Y12 Inhibition ARC133913XX->Inactive

References

The Interaction of AR-C133913XX with the P2Y12 Receptor: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in platelet activation and aggregation, making it a key target for antiplatelet therapies in the prevention of thrombotic events. Ticagrelor is a direct-acting, reversible, and non-competitive antagonist of the P2Y12 receptor. Upon administration, ticagrelor is metabolized into several compounds, including the active metabolite AR-C124910XX and the inactive metabolite AR-C133913XX. This guide provides an in-depth technical overview of the interaction, or lack thereof, between this compound and the P2Y12 receptor, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Quantitative Data Summary

This compound is characterized as an inactive metabolite of ticagrelor, with significantly weaker binding to the P2Y12 receptor compared to the parent compound and its active metabolite, AR-C124910XX.[1] While specific high-affinity binding constants (Kᵢ, IC₅₀) for this compound are not prominently reported in the literature due to its low activity, the following table provides context by summarizing the available quantitative data for ticagrelor and its active metabolite.

CompoundParameterValue (nM)AssaySource
Ticagrelor IC₅₀74 ± 38P2Y₁₂ Receptor Filtration Assay[2]
IC₅₀59 ± 30GTPγS Binding Assay[2]
IC₅₀5 ± 4ADP-induced Washed-Platelet Aggregation[2]
AR-C124910XX PotencyEquipotent to TicagrelorP2Y₁₂ Receptor Binding[3]
This compound Binding AffinityMuch weaker than TicagrelorMolecular Dynamics & Docking[1]

P2Y12 Receptor Signaling and Mechanism of Action of Ticagrelor

The P2Y12 receptor, when activated by its endogenous agonist adenosine diphosphate (ADP), couples to the Gαi subunit of the heterotrimeric G protein. This initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels lead to the dephosphorylation of vasodilator-stimulated phosphoprotein (VASP), a key event in platelet activation and aggregation.

Ticagrelor and its active metabolite AR-C124910XX act as non-competitive antagonists, binding to a site on the P2Y12 receptor distinct from the ADP binding site.[2] This allosteric binding "locks" the receptor in an inactive conformation, preventing G-protein activation even when ADP is bound.[2] Consequently, adenylyl cyclase is not inhibited, cAMP levels remain elevated, and VASP remains phosphorylated, thereby inhibiting platelet aggregation. This compound, being an inactive metabolite, does not significantly participate in this inhibitory action.

P2Y12_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ADP ADP P2Y12_Receptor P2Y12 Receptor ADP->P2Y12_Receptor Binds & Activates Ticagrelor Ticagrelor Ticagrelor->P2Y12_Receptor Binds & Inhibits (Allosteric) This compound This compound (Inactive) This compound->P2Y12_Receptor Weak/No Interaction G_Protein Gαiβγ P2Y12_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates VASP_P VASP-P PKA->VASP_P Phosphorylates VASP VASP VASP->VASP_P Platelet_Activation Platelet Activation & Aggregation VASP->Platelet_Activation Promotes VASP_P->Platelet_Activation Inhibits

P2Y12 receptor signaling pathway and points of intervention.

Experimental Protocols

The interaction of compounds with the P2Y12 receptor is primarily assessed through radioligand binding assays, functional assays measuring downstream signaling (e.g., VASP phosphorylation), and platelet aggregation assays.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the P2Y12 receptor and its displacement by a test compound.

Objective: To determine the binding affinity (Kᵢ) of a test compound for the P2Y12 receptor.

Materials:

  • Receptor Source: Membranes from cells expressing the human P2Y12 receptor (e.g., CHO-K1 cells) or washed human platelets.

  • Radioligand: A specific P2Y12 antagonist or agonist, e.g., [³H]PSB-0413.[4]

  • Test Compound: this compound.

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/C).

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize cells or platelets in a lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in the assay buffer.

  • Incubation: In a 96-well plate, incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Equilibrium: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 30°C).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Kᵢ value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Receptor_Prep Receptor Preparation (Cell Membranes or Platelets) Start->Receptor_Prep Incubation Incubation (Receptor + Radioligand + Test Compound) Receptor_Prep->Incubation Filtration Rapid Filtration (Separate Bound from Free) Incubation->Filtration Washing Wash Filters (Remove Non-specific Binding) Filtration->Washing Counting Scintillation Counting (Measure Radioactivity) Washing->Counting Analysis Data Analysis (Calculate IC50 and Ki) Counting->Analysis End End Analysis->End

Workflow for a radioligand binding assay.
VASP Phosphorylation Assay

This flow cytometry-based assay measures the phosphorylation state of VASP, a downstream marker of P2Y12 receptor activity.

Objective: To assess the functional consequence of P2Y12 receptor inhibition by a test compound.

Materials:

  • Sample: Citrated whole blood.

  • Reagents: Prostaglandin E₁ (PGE₁), Adenosine diphosphate (ADP), Fixative, Permeabilization buffer.

  • Antibodies: Primary antibody against phosphorylated VASP (Ser239), FITC-labeled secondary antibody.

  • Flow Cytometer.

Procedure:

  • Sample Treatment: Aliquot whole blood and incubate with PGE₁ (to stimulate VASP phosphorylation) or a combination of PGE₁ and ADP (to inhibit VASP phosphorylation via P2Y12). A third aliquot will contain the test compound with PGE₁ and ADP.

  • Fixation and Permeabilization: Fix the cells with a fixative solution, followed by permeabilization to allow antibody entry.

  • Immunolabeling: Incubate the cells with the primary anti-phospho-VASP antibody, followed by the fluorescently labeled secondary antibody.

  • Flow Cytometry: Analyze the samples on a flow cytometer, gating on the platelet population.

  • Data Analysis: Measure the mean fluorescence intensity (MFI) for each condition. Calculate the Platelet Reactivity Index (PRI) to quantify the degree of P2Y12 inhibition.

Light Transmission Aggregometry (LTA)

LTA is the gold standard for measuring platelet aggregation in vitro.

Objective: To measure the effect of a test compound on ADP-induced platelet aggregation.

Materials:

  • Sample: Citrated whole blood.

  • Reagents: Platelet agonist (e.g., ADP), Saline.

  • Equipment: Centrifuge, Platelet aggregometer.

Procedure:

  • PRP Preparation: Centrifuge citrated whole blood at a low speed (e.g., 150-200 g for 10-15 minutes) to obtain platelet-rich plasma (PRP).

  • PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).

  • Assay Setup: Place a cuvette with PRP in the aggregometer and adjust the baseline to 0% aggregation. Use a cuvette with PPP to set the 100% aggregation mark.

  • Aggregation Measurement: Add the test compound to the PRP and incubate. Then, add the platelet agonist (ADP) to induce aggregation.

  • Data Recording: The aggregometer records the change in light transmission as platelets aggregate.

  • Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve.

Conclusion

This compound is an inactive metabolite of ticagrelor with negligible interaction with the P2Y12 receptor. Its formation is part of the elimination pathway of ticagrelor and it does not contribute to the antiplatelet effect of the parent drug. The established experimental protocols, including radioligand binding assays, VASP phosphorylation analysis, and light transmission aggregometry, are robust methods to characterize the activity of compounds at the P2Y12 receptor and confirm the inactivity of metabolites like this compound. This technical guide provides the foundational knowledge for researchers and drug development professionals working on P2Y12 receptor antagonists.

References

Formation of AR-C133913XX from Ticagrelor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation of AR-C133913XX, a major metabolite of the antiplatelet drug Ticagrelor. Ticagrelor undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes, leading to the formation of several metabolites, including the inactive metabolite this compound. This document details the metabolic pathway, enzymatic kinetics, and experimental protocols for the characterization of this biotransformation. Quantitative data are presented in structured tables for clarity, and key processes are visualized using diagrams generated with Graphviz to facilitate understanding for researchers, scientists, and professionals in drug development.

Introduction

Ticagrelor is a direct-acting, reversible P2Y12 receptor antagonist that inhibits platelet aggregation and is widely used in the treatment of acute coronary syndromes. Unlike thienopyridine antiplatelet agents, Ticagrelor does not require metabolic activation to exert its therapeutic effect. However, it is extensively metabolized in the liver, leading to the formation of both active and inactive metabolites. One of the main metabolites is this compound, formed through N-dealkylation of the parent drug.[1] Understanding the formation of this metabolite is crucial for a complete pharmacokinetic and safety profile of Ticagrelor.

Metabolic Pathway of this compound Formation

The primary metabolic pathway for the formation of this compound from Ticagrelor is N-dealkylation. This reaction is catalyzed predominantly by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP3A5.[2] The chemical transformation involves the removal of the cyclopropyl group from the amino group of the triazolopyrimidine core of Ticagrelor.

Metabolic_Pathway Metabolic Pathway of Ticagrelor to this compound Ticagrelor Ticagrelor (C₂₃H₂₈F₂N₆O₄S) AR_C133913XX This compound (Inactive Metabolite) Ticagrelor->AR_C133913XX Enzymes CYP3A4 (major) CYP3A5 (minor) Reaction N-dealkylation Enzymes->Reaction Reaction->Ticagrelor

Metabolic conversion of Ticagrelor to this compound.

Quantitative Data

The enzymatic kinetics of this compound formation have been characterized in in vitro studies using human liver microsomes. The key quantitative parameters are summarized in the table below.

ParameterValueReference
Enzyme CYP3A4 (major), CYP3A5 (minor)[2]
Apparent Km 38.8 µM[3]
Vmax 417 pmol/min/mg protein[3]

Experimental Protocols

In Vitro Metabolism of Ticagrelor in Human Liver Microsomes

This protocol describes the general procedure for determining the kinetic parameters of this compound formation from Ticagrelor.

Materials:

  • Human Liver Microsomes (HLM)

  • Ticagrelor

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Internal standard (IS) for LC-MS/MS analysis

  • This compound reference standard

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of Ticagrelor in a suitable solvent (e.g., DMSO).

    • In microcentrifuge tubes, pre-incubate human liver microsomes (final concentration, e.g., 0.5 mg/mL) in potassium phosphate buffer (100 mM, pH 7.4) at 37°C for 5 minutes.

    • Add varying concentrations of Ticagrelor (e.g., 0.5 µM to 100 µM) to the microsomal suspension.

  • Initiation and Termination of the Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the mixture at 37°C with shaking for a specified time (e.g., 30 minutes).

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Quantification of this compound by LC-MS/MS

This protocol outlines a general method for the quantification of this compound. Specific parameters may need optimization.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate this compound from Ticagrelor and other metabolites.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometric Conditions:

  • Ionization Mode: Positive or Negative Electrospray Ionization (ESI).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

  • Data Analysis: Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the this compound reference standard.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for an in vitro metabolism study of Ticagrelor.

Experimental_Workflow In Vitro Metabolism Experimental Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_mics Prepare Human Liver Microsomes pre_incubate Pre-incubate Microsomes prep_mics->pre_incubate prep_tic Prepare Ticagrelor Stock Solution add_tic Add Ticagrelor prep_tic->add_tic prep_nadph Prepare NADPH Regenerating System initiate_rxn Initiate with NADPH prep_nadph->initiate_rxn pre_incubate->add_tic add_tic->initiate_rxn incubate Incubate at 37°C initiate_rxn->incubate terminate_rxn Terminate Reaction (add ACN + IS) incubate->terminate_rxn centrifuge Centrifuge terminate_rxn->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze data_proc Data Processing and Quantification analyze->data_proc

Workflow for in vitro metabolism of Ticagrelor.
Logical Relationship of Key Components

The diagram below shows the logical relationship between the substrate, enzyme, and product in the formation of this compound.

Logical_Relationship Logical Relationship in this compound Formation Substrate Ticagrelor Process N-dealkylation (Metabolism) Substrate->Process Enzyme CYP3A4 / CYP3A5 Enzyme->Process Product This compound Process->Product

Key components in this compound formation.

Conclusion

The formation of this compound is a significant metabolic pathway for Ticagrelor, primarily driven by CYP3A4-mediated N-dealkylation. This technical guide provides essential information for researchers and drug development professionals, including quantitative kinetic data and detailed experimental protocols for the in vitro characterization of this metabolic process. The provided visualizations of the metabolic pathway and experimental workflow serve to further clarify these complex processes. A thorough understanding of the metabolism of Ticagrelor, including the formation of its inactive metabolites, is critical for the comprehensive assessment of its pharmacology and for predicting potential drug-drug interactions.

References

Methodological & Application

Application Note: Quantification of AR-C133913XX in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed and robust method for the quantitative analysis of AR-C133913XX, a metabolite of the antiplatelet drug ticagrelor, in human plasma. The protocol utilizes a simple protein precipitation step for sample preparation, followed by a rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring, offering high accuracy, precision, and a short analytical run time. The established calibration curve is linear over a clinically relevant concentration range.

Introduction

This compound is one of the metabolites of ticagrelor, a P2Y(12) platelet inhibitor used to prevent thrombotic events in patients with acute coronary syndrome. Monitoring the plasma concentrations of ticagrelor and its metabolites is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. This document provides a comprehensive protocol for the quantification of this compound in human plasma using LC-MS/MS, a highly selective and sensitive analytical technique.[1][2][3]

Experimental Workflow

The overall experimental workflow for the quantification of this compound in plasma is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample (100 µL) precip Protein Precipitation (Acetonitrile) plasma->precip is Internal Standard (IS) is->precip vortex Vortex Mixing precip->vortex centrifuge Centrifugation vortex->centrifuge supernatant Supernatant Transfer centrifuge->supernatant lc Liquid Chromatography (Phenyl Column) supernatant->lc Injection ms Tandem Mass Spectrometry (Positive Ionization) lc->ms data Data Acquisition & Processing ms->data result This compound Concentration data->result Quantification

Experimental workflow for this compound quantification.

Materials and Reagents

  • This compound reference standard

  • Internal Standard (e.g., isotopically labeled this compound or a structural analog)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Ultrapure water

  • Human plasma (blank, K2-EDTA)

Equipment

  • Liquid chromatograph (HPLC or UPLC system)

  • Tandem mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source[1][2]

  • Analytical column (e.g., Phenyl column)[1][2]

  • Microcentrifuge

  • Vortex mixer

  • Calibrated pipettes

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare a 1 mg/mL stock solution of this compound in methanol. Prepare a stock solution of the internal standard (IS) in a similar manner.

  • Working Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards and quality control samples.

  • Calibration Standards and QCs: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples.

Sample Preparation
  • Pipette 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

  • Add the internal standard solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.[1][2]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions

ParameterValue
Column Phenyl Column
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Run Time Approximately 2 minutes[1][2]

Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI)[1][2]
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) To be determined for this compound
Product Ion (m/z) To be determined for this compound
Collision Energy To be optimized
Internal Standard Transition To be determined based on the IS used

Quantitative Data Summary

The following table summarizes the quantitative performance of a validated LC-MS/MS method for this compound in human plasma.[1][2]

ParameterResult
Linearity Range 2 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 2.0 ng/mL
Intra-batch Accuracy 100.5 - 112.0%
Intra-batch Precision (CV%) 3.9 - 12.3%

Signaling Pathway

This compound is a metabolite of ticagrelor. Ticagrelor is a direct-acting P2Y(12) receptor antagonist that blocks ADP-induced platelet aggregation. The primary pharmacological activity is attributed to the parent compound, ticagrelor, and its active metabolite, AR-C124910XX. The role of this compound in the overall pharmacological effect is less defined. Below is a simplified representation of the ticagrelor metabolic pathway.

signaling_pathway cluster_metabolism Ticagrelor Metabolism cluster_action Pharmacological Action ticagrelor Ticagrelor arc124910xx AR-C124910XX (Active Metabolite) ticagrelor->arc124910xx Metabolism arc133913xx This compound ticagrelor->arc133913xx Metabolism p2y12 P2Y12 Receptor ticagrelor->p2y12 Antagonism arc124910xx->p2y12 Antagonism platelet Platelet Aggregation p2y12->platelet Inhibition

Simplified metabolic pathway of Ticagrelor.

Conclusion

The LC-MS/MS method described provides a reliable and efficient means for the quantification of this compound in human plasma. The simple sample preparation and short run time make it suitable for high-throughput analysis in a clinical or research setting. The method has been shown to be accurate, precise, and sensitive, meeting the requirements for bioanalytical method validation.

References

Application Notes and Protocols for the Analytical Detection of Ticagrelor Metabolite M5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical methodologies for the detection and quantification of Ticagrelor and its metabolite M5. The protocols are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for pharmacokinetic and metabolic studies.

Ticagrelor Metabolism

Ticagrelor undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][2] The metabolism results in the formation of several metabolites. One of the major active metabolites is AR-C124910XX (M8). Another significant metabolite, M5, is formed by the loss of the difluorophenylcyclopropyl group from the parent Ticagrelor molecule.[3][4]

Ticagrelor_Metabolism Ticagrelor Ticagrelor M8 AR-C124910XX (M8) (Active Metabolite) Ticagrelor->M8 CYP3A4/5 (Dealkylation) M5 M5 Ticagrelor->M5 Metabolic Cleavage

Figure 1: Simplified metabolic pathway of Ticagrelor to its metabolites M8 and M5.[3][4]

Quantitative Data Summary

The following table summarizes the quantitative parameters for the analysis of Ticagrelor and its primary active metabolite, AR-C124910XX (M8). While specific quantitative data for M5 is not extensively reported in the literature, the methods developed for Ticagrelor and M8 are highly adaptable for M5 determination.

AnalyteMethodLLOQ (ng/mL)Linear Range (ng/mL)Accuracy (%)Precision (%RSD)MatrixReference
TicagrelorLC-MS/MS0.20.2 - 2500-2.18 to 7.68≤ 5.67Human Plasma[5]
AR-C124910XX (M8)LC-MS/MS0.20.2 - 2500-4.43 to 0.07≤ 5.76Human Plasma[5]
TicagrelorLC-MS/MS1.251.25 - 20000.05 to 10.560.61 to 9.91Human Plasma[6]
AR-C124910XX (M8)LC-MS/MS1.251.25 - 10000.05 to 10.560.61 to 9.91Human Plasma[6]
TicagrelorHPLC-UV0.4 (µg/mL)---Human Plasma[7]

Experimental Protocols

Protocol 1: LC-MS/MS Method for the Simultaneous Determination of Ticagrelor and its Metabolites (including M5) in Human Plasma

This protocol is adapted from validated methods for Ticagrelor and its active metabolite M8 and is suitable for the quantification of M5.[5][6][8]

1. Sample Preparation: Protein Precipitation

  • To 50 µL of human plasma, add 150 µL of acetonitrile containing the internal standard (e.g., Tolbutamide at 5 ng/mL).

  • Vortex the mixture for 10 minutes to precipitate proteins.

  • Centrifuge the samples at 13,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a clean tube and inject a 5 µL aliquot into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • Column: Acclaim™ RSLC 120 C18 (2.2 µm, 2.1 × 100 mm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10% to 90% B

    • 5-6 min: 90% B

    • 6-6.5 min: 90% to 10% B

    • 6.5-8 min: 10% B

  • Column Temperature: 40°C.

  • Autosampler Temperature: 4°C.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ticagrelor: m/z 521.11 → 361.10

    • AR-C124910XX (M8): m/z 477.03 → 361.10

    • M5 (Proposed): The exact mass of M5 is required for defining the MRM transition. Based on its structure (Ticagrelor without the difluorophenylcyclopropyl group), the precursor ion would be different from Ticagrelor. A full scan and product ion scan would be necessary to determine the optimal precursor and product ions for M5.

    • Internal Standard (Tolbutamide): m/z 269.00 → 169.60

  • Dwell Time: 150 ms.

  • Source Parameters: Optimized for the specific instrument, including ion spray voltage, source temperature, and gas flows.

4. Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Experimental_Workflow Plasma_Sample Plasma Sample (50 µL) Protein_Precipitation Protein Precipitation (Acetonitrile with IS) Plasma_Sample->Protein_Precipitation Vortex Vortex (10 min) Protein_Precipitation->Vortex Centrifuge Centrifuge (13,000 x g, 15 min) Vortex->Centrifuge Supernatant_Transfer Supernatant Transfer Centrifuge->Supernatant_Transfer LC_MSMS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MSMS_Analysis

Figure 2: Workflow for the sample preparation and analysis of Ticagrelor and its metabolites.

Discussion

The analytical methods for Ticagrelor and its active metabolite M8 are well-established, primarily relying on LC-MS/MS for its high sensitivity and specificity.[5][6][8][9] These methods typically involve a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column and detection by tandem mass spectrometry.[5][6]

For the detection of metabolite M5, a similar LC-MS/MS approach is recommended. The key adaptation will be the optimization of the MRM transition specific to M5. This involves determining the precursor ion (the molecular weight of M5) and then identifying a stable and abundant product ion through fragmentation in the mass spectrometer. Given that M5 shares a core structure with Ticagrelor and M8, the chromatographic conditions are likely to be very similar, potentially allowing for the simultaneous analysis of all three compounds in a single run.

The validation of the analytical method for M5 is a critical step to ensure reliable and accurate quantification. This involves assessing the method's performance in terms of linearity, accuracy, precision, and other parameters as outlined in regulatory guidelines. While specific published data for a fully validated M5 assay is limited, the provided protocol, based on robust methods for the parent drug, offers a strong starting point for researchers and drug development professionals.

References

Application Notes & Protocols: Stability Testing of AR-C133913XX

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AR-C133913XX is a significant metabolite of the P2Y12 platelet inhibitor Ticagrelor, which is used to prevent thromboembolic events in patients with acute coronary syndrome.[1][2] As a metabolite, understanding the stability of this compound is crucial for a comprehensive understanding of the parent drug's in vivo behavior, as well as for its potential use as a reference standard in analytical and bioanalytical assays. This document provides a detailed protocol for conducting stability testing of this compound, adhering to established pharmaceutical industry guidelines.[3][4][5][6] The protocol outlines the necessary procedures to evaluate the physical, chemical, and microbiological attributes of the substance under various environmental conditions over time.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for designing the stability study, particularly for selecting appropriate analytical techniques.

PropertyValueReference
CAS Number1251765-07-7[7]
Molecular FormulaC₁₄H₂₂N₆O₄S[7]
Molecular Weight370.43 g/mol [7]
Purity≥98%[7]
Storage4°C[7]
TPSA (Topological Polar Surface Area)152.43[7]
LogP-0.6503[7]

Table 1: Chemical and Physical Properties of this compound

Experimental Protocols

1. Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways of this compound.[8][9] These studies also help in developing and validating stability-indicating analytical methods.

Methodology:

  • Acid/Base Hydrolysis:

    • Prepare solutions of this compound in 0.1 N HCl and 0.1 N NaOH.

    • Incubate the solutions at 60°C for 24, 48, and 72 hours.

    • At each time point, withdraw an aliquot, neutralize it, and dilute to a suitable concentration for analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound in a 3% solution of hydrogen peroxide.

    • Keep the solution at room temperature and protect it from light for 24, 48, and 72 hours.

    • At each time point, withdraw an aliquot and dilute it for analysis.

  • Thermal Degradation:

    • Expose the solid form of this compound to dry heat at 80°C.

    • Collect samples at 24, 48, and 72 hours for analysis.

  • Photostability:

    • Expose a thin layer of solid this compound and a solution of the compound to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be protected from light by wrapping it in aluminum foil.

    • Analyze the exposed and control samples.

2. Long-Term and Accelerated Stability Studies

These studies are designed to evaluate the stability of this compound under recommended storage conditions and to predict its shelf-life.[4][5][6]

Methodology:

  • Selection of Batches: At least three primary batches of this compound should be used for the stability studies.[6]

  • Container Closure System: The stability studies must be conducted on this compound packaged in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.[4]

  • Storage Conditions: The storage conditions for long-term and accelerated stability studies are summarized in Table 2.

Study TypeStorage ConditionMinimum Duration
Long-Term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Table 2: Storage Conditions for Stability Studies

  • Testing Frequency: The frequency of testing for long-term and accelerated studies is outlined in Table 3.

Study TypeTesting Frequency
Long-Term0, 3, 6, 9, 12, 18, 24, 36 months
Accelerated0, 3, 6 months

Table 3: Testing Frequency for Stability Studies

  • Analytical Tests: At each time point, the samples should be tested for the attributes that are susceptible to change during storage and are likely to influence quality, safety, and/or efficacy.[4] These tests should include, but are not limited to:

    • Appearance

    • Assay (e.g., by a validated HPLC method)

    • Degradation products/Impurities

    • Moisture content (if applicable)

Data Presentation

The quantitative data from the stability studies should be summarized in a clear and structured format. Tables 4 and 5 provide templates for recording the data from long-term and accelerated stability studies, respectively.

Table 4: Long-Term Stability Data for this compound (Batch: [Insert Batch Number]) Storage Condition: 25°C ± 2°C / 60% RH ± 5% RH

Test ParameterAcceptance Criteria0 Months3 Months6 Months9 Months12 Months18 Months24 Months36 Months
Appearance[Specify]
Assay (%)[Specify Range]
Individual Impurity (%)[Specify Limit]
Total Impurities (%)[Specify Limit]
Moisture Content (%)[Specify Limit]

Table 5: Accelerated Stability Data for this compound (Batch: [Insert Batch Number]) Storage Condition: 40°C ± 2°C / 75% RH ± 5% RH

Test ParameterAcceptance Criteria0 Months3 Months6 Months
Appearance[Specify]
Assay (%)[Specify Range]
Individual Impurity (%)[Specify Limit]
Total Impurities (%)[Specify Limit]
Moisture Content (%)[Specify Limit]

Visualizations

Diagram 1: General Workflow for Stability Testing

G cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Analysis & Reporting Phase Define Objectives Define Objectives Select Batches Select Batches Define Objectives->Select Batches Choose Container Closure Choose Container Closure Select Batches->Choose Container Closure Develop & Validate Methods Develop & Validate Methods Choose Container Closure->Develop & Validate Methods Place Samples on Stability Place Samples on Stability Develop & Validate Methods->Place Samples on Stability Long-Term Study Long-Term Study Place Samples on Stability->Long-Term Study Accelerated Study Accelerated Study Place Samples on Stability->Accelerated Study Intermediate Study Intermediate Study Place Samples on Stability->Intermediate Study Forced Degradation Forced Degradation Place Samples on Stability->Forced Degradation Perform Analytical Testing Perform Analytical Testing Long-Term Study->Perform Analytical Testing Accelerated Study->Perform Analytical Testing Intermediate Study->Perform Analytical Testing Forced Degradation->Perform Analytical Testing Data Analysis Data Analysis Perform Analytical Testing->Data Analysis Shelf-Life Determination Shelf-Life Determination Data Analysis->Shelf-Life Determination Final Report Final Report Shelf-Life Determination->Final Report G This compound This compound Hydrolysis Products Hydrolysis Products This compound->Hydrolysis Products Acid/Base Oxidation Products Oxidation Products This compound->Oxidation Products Oxidizing Agent Photodegradation Products Photodegradation Products This compound->Photodegradation Products Light Exposure Thermal Degradation Products Thermal Degradation Products This compound->Thermal Degradation Products Heat

References

Application Notes and Protocols for Cell-Based Assays to Evaluate AR-C133913XX Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-C133913XX is a known metabolite of Ticagrelor, a potent and reversible P2Y12 receptor antagonist used clinically to inhibit platelet aggregation.[1][2][3] While the parent drug, Ticagrelor, and its major active metabolite, AR-C124910XX, are well-characterized in their ability to block the P2Y12 receptor, the specific biological activity of this compound is not extensively documented in publicly available literature.[1] In drug development, it is crucial to characterize the activity of major metabolites to understand their potential contribution to the therapeutic effect or off-target effects.

These application notes provide a framework for evaluating the potential biological activity of this compound, focusing on the most probable target, the P2Y12 receptor. The described cell-based assays are designed to detect and quantify any antagonist activity at this receptor, which is central to platelet activation and thrombosis.

P2Y12 Signaling Pathway

The P2Y12 receptor is a G protein-coupled receptor (GPCR) expressed on the surface of platelets. Its activation by adenosine diphosphate (ADP) is a critical step in platelet aggregation and thrombus formation.[4][5] Upon ADP binding, the P2Y12 receptor couples to the Gi protein, leading to the inhibition of adenylyl cyclase. This results in decreased intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn relieves the inhibition of platelet activation pathways. Concurrently, Gi signaling activates phosphoinositide 3-kinase (PI3K), leading to the activation of downstream effectors that promote platelet aggregation and degranulation.[4]

P2Y12_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds & Activates ARC133913XX This compound (Test Compound) ARC133913XX->P2Y12 Potential Antagonist? Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates cAMP ↓ cAMP Platelet_Activation Platelet Activation & Aggregation cAMP->Platelet_Activation Inhibition Removed PI3K->Platelet_Activation Promotes

Caption: P2Y12 receptor signaling pathway and the potential antagonistic role of this compound.

Experimental Protocols

The following protocols describe cell-based assays to determine if this compound acts as an antagonist of the P2Y12 receptor.

Platelet Aggregation Assay

This is the most direct functional assay to assess the inhibition of platelet activation.

Principle: Light transmission aggregometry (LTA) measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like ADP. An inhibitor of platelet aggregation will prevent this increase in light transmission.

Experimental Workflow:

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Data Analysis Blood Whole Blood Collection PRP Prepare Platelet-Rich Plasma (PRP) Blood->PRP Incubate Incubate PRP with This compound or Control PRP->Incubate Add_ADP Add ADP to induce aggregation Incubate->Add_ADP Measure Measure Light Transmission (Aggregometer) Add_ADP->Measure Plot Plot Aggregation Curves Measure->Plot Calculate Calculate % Inhibition and IC50 Plot->Calculate

Caption: Workflow for the light transmission aggregometry (LTA) based platelet aggregation assay.

Detailed Methodology:

  • Preparation of Platelet-Rich Plasma (PRP):

    • Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate the PRP (supernatant) from red and white blood cells.

    • Carefully collect the PRP. Prepare platelet-poor plasma (PPP) by further centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes. The PPP is used to set the 100% aggregation baseline.

  • Assay Procedure:

    • Pre-warm PRP aliquots to 37°C.

    • Add varying concentrations of this compound (or vehicle control, and a positive control like Ticagrelor) to the PRP and incubate for a specified time (e.g., 5-10 minutes) at 37°C in an aggregometer cuvette with stirring.

    • Initiate platelet aggregation by adding a sub-maximal concentration of ADP (e.g., 5-20 µM).

    • Record the change in light transmission for a set period (e.g., 5-10 minutes) until the aggregation response reaches a plateau.

  • Data Analysis:

    • The percentage of platelet aggregation is calculated relative to the light transmission of PPP (100%) and PRP (0%).

    • The percentage inhibition for each concentration of this compound is determined relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the maximal aggregation response).

cAMP Measurement Assay in P2Y12-Expressing Cells

Principle: This assay measures the intracellular levels of cyclic AMP (cAMP) in a cell line stably expressing the human P2Y12 receptor. Activation of the Gi-coupled P2Y12 receptor by ADP leads to a decrease in intracellular cAMP. An antagonist will block this ADP-mediated decrease.

Experimental Workflow:

cAMP_Assay_Workflow Seed_Cells Seed P2Y12-expressing cells in a microplate Incubate_Compound Incubate cells with This compound or Control Seed_Cells->Incubate_Compound Stimulate Stimulate with Forskolin (to raise cAMP) and ADP Incubate_Compound->Stimulate Lyse_Cells Lyse cells to release intracellular cAMP Stimulate->Lyse_Cells Detect_cAMP Detect cAMP levels (e.g., HTRF, ELISA) Lyse_Cells->Detect_cAMP Analyze Calculate % Inhibition and IC50 Detect_cAMP->Analyze

Caption: Workflow for the cAMP measurement assay in P2Y12-expressing cells.

Detailed Methodology:

  • Cell Culture:

    • Culture a suitable host cell line (e.g., CHO or HEK293) stably transfected with the human P2Y12 receptor in appropriate media.

  • Assay Procedure:

    • Seed the cells into a 96- or 384-well plate and grow to confluency.

    • On the day of the assay, replace the culture medium with an assay buffer.

    • Add various concentrations of this compound, a vehicle control, and a positive control (e.g., Ticagrelor).

    • Add a cAMP-stimulating agent, such as Forskolin, to increase basal cAMP levels, followed by the addition of ADP to activate the P2Y12 receptor.

    • Incubate for a specified time to allow for the modulation of cAMP levels.

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or fluorescence-based biosensors).

  • Data Analysis:

    • The amount of cAMP produced is inversely proportional to the activity of the P2Y12 receptor.

    • Calculate the percentage reversal of the ADP-induced cAMP decrease for each concentration of this compound.

    • Determine the IC50 value by plotting the percentage reversal against the log concentration of the compound.

Data Presentation

Quantitative data from the proposed assays should be summarized in a clear and structured format. As there is no publicly available data for the activity of this compound, the following table serves as a template. For comparative purposes, representative data for Ticagrelor and its active metabolite AR-C124910XX are included.

CompoundAssay TypeTargetCell Type / SystemAgonist (Concentration)IC50 / KiReference
This compound Platelet AggregationP2Y12Human PRPADP (5-20 µM)Data not available-
This compound cAMP MeasurementP2Y12P2Y12-CHO cellsADP (e.g., 1 µM)Data not available-
Ticagrelor Platelet AggregationP2Y12Human PRPADP (20 µM)~30-100 nM[6]
AR-C124910XX P2Y12 BindingP2Y12Human Platelets-Equipotent to Ticagrelor[1][6]

Note: IC50 values can vary depending on the specific experimental conditions.

Conclusion

The provided application notes and protocols offer a robust framework for the initial characterization of this compound's biological activity. By focusing on the P2Y12 receptor, the primary target of the parent compound Ticagrelor, researchers can efficiently screen for any potential on-target effects of this metabolite. The use of both a direct functional assay (platelet aggregation) and a target-specific signaling assay (cAMP measurement) will provide comprehensive insights into the pharmacological profile of this compound. Should this compound show no activity at the P2Y12 receptor, further screening against a broader panel of targets may be warranted to fully understand its biological properties.

References

Application Notes and Protocols for Studying the Effects of Ticagrelor and its Metabolites in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of preclinical animal models used to evaluate the pharmacokinetics, pharmacodynamics, and safety of the P2Y12 receptor antagonist Ticagrelor and its metabolites, including the inactive metabolite AR-C133913XX. The protocols detailed below are essential for assessing the antithrombotic efficacy and bleeding risk of novel antiplatelet agents.

Introduction

Ticagrelor is a direct-acting, reversible P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[1][2][3] It is metabolized in the liver into two major metabolites: AR-C124910XX, which is an active metabolite with potency similar to the parent drug, and this compound, which is considered inactive.[4][5][6][7] Preclinical animal studies are crucial for characterizing the pharmacological profile of Ticagrelor and its metabolites. These studies typically utilize rodent and larger animal models to investigate antithrombotic effects, bleeding potential, and pharmacokinetics. While this compound is classified as inactive, its characterization in these models is important to confirm its lack of P2Y12-mediated effects and to assess any potential off-target activities.

Signaling Pathway of Ticagrelor

The primary mechanism of action of Ticagrelor involves the reversible inhibition of the P2Y12 receptor on platelets. This prevents ADP-mediated platelet activation and aggregation, a critical step in thrombus formation.

cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 G_protein Gi Protein Activation P2Y12->G_protein Ticagrelor Ticagrelor (and AR-C124910XX) Ticagrelor->P2Y12 Inhibits Adenylyl_cyclase Adenylyl Cyclase Inhibition G_protein->Adenylyl_cyclase cAMP ↓ cAMP Adenylyl_cyclase->cAMP Platelet_Activation Platelet Activation (Shape Change, Granule Release) cAMP->Platelet_Activation Aggregation Platelet Aggregation Platelet_Activation->Aggregation Thrombus Thrombus Formation Aggregation->Thrombus

Figure 1: Ticagrelor's Mechanism of Action.

Animal Models for Efficacy and Safety Assessment

The selection of an appropriate animal model is critical for the preclinical evaluation of antiplatelet agents. Rats and dogs are commonly used species for studying the antithrombotic and hemostatic effects of P2Y12 inhibitors.[1][8]

Data Presentation: In Vivo Effects of Ticagrelor
Animal ModelSpeciesKey Parameters MeasuredTypical Observations with TicagrelorReference
Ferric Chloride (FeCl₃) Induced Thrombosis RatTime to occlusion, Thrombus weightDose-dependent inhibition of thrombus formation.[8]
Arteriovenous (A-V) Shunt Model RatThrombus weightDose-dependent reduction in thrombus weight.[8]
Cyclic Flow Model DogFrequency of cyclic flow reductionsDose-dependent reduction in thrombus formation.[8]
Bleeding Time Rat, DogTime to cessation of bleedingDose-dependent increase in bleeding time.[1]

Experimental Workflow: Preclinical Evaluation

cluster_preclinical Preclinical Evaluation of Ticagrelor and Metabolites PK Pharmacokinetic Studies (Rat, Mouse, Marmoset) Analysis Data Analysis and Metabolite Profiling PK->Analysis Efficacy Efficacy Models (Thrombosis) Efficacy->Analysis Safety Safety Models (Bleeding Time) Safety->Analysis

Figure 2: Experimental workflow for preclinical studies.

Experimental Protocols

Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis Model in Rats

This model is widely used to assess the in vivo efficacy of antithrombotic agents.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., isoflurane)

  • Ticagrelor, this compound, and vehicle control

  • Ferric chloride (FeCl₃) solution (e.g., 35%)

  • Surgical instruments

  • Doppler flow probe

Procedure:

  • Anesthetize the rat and maintain anesthesia throughout the procedure.

  • Surgically expose the carotid artery.

  • Place a Doppler flow probe to monitor blood flow.

  • Administer Ticagrelor, this compound, or vehicle control intravenously or orally at predetermined time points before injury.

  • Apply a small piece of filter paper saturated with FeCl₃ solution to the adventitial surface of the artery for a defined period (e.g., 10 minutes) to induce endothelial injury.

  • Monitor blood flow continuously until complete occlusion occurs or for a set observation period (e.g., 60 minutes).

  • The primary endpoint is the time to vessel occlusion.

Arteriovenous (A-V) Shunt Thrombosis Model in Rats

This model evaluates thrombus formation on a foreign surface under arterial blood flow conditions.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic

  • Ticagrelor, this compound, and vehicle control

  • Polyethylene tubing containing a silk thread

  • Surgical instruments

Procedure:

  • Anesthetize the rat.

  • Administer the test compound or vehicle.

  • Expose the carotid artery and jugular vein.

  • Insert the A-V shunt (polyethylene tubing with a pre-weighed silk thread) between the carotid artery and the contralateral jugular vein.

  • Allow blood to flow through the shunt for a specified duration (e.g., 15 minutes).

  • Remove the shunt and carefully extract the silk thread with the thrombus.

  • Determine the wet weight of the thrombus.

Tail Transection Bleeding Time Model in Rats

This model assesses the effect of antiplatelet agents on hemostasis.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Test compound or vehicle

  • Scalpel or blade

  • Filter paper

  • Saline solution (37°C)

Procedure:

  • Administer the test compound or vehicle.

  • At the expected time of peak drug effect, anesthetize the rat.

  • Transect the tail 5 mm from the tip with a sharp blade.

  • Immediately immerse the tail in warm saline.

  • Record the time from transection until bleeding stops for at least 30 seconds. Gently blot the tail with filter paper every 30 seconds to observe for re-bleeding.

  • The endpoint is the total time to cessation of bleeding.

Pharmacokinetic Studies

Pharmacokinetic profiling in animal models is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of Ticagrelor and its metabolites.

Data Presentation: Pharmacokinetic Parameters of Ticagrelor Metabolites
MetaboliteActivityPrimary Route of ExcretionAnimal Species StudiedKey FindingsReference
AR-C124910XX ActiveFecalMouse, Rat, MarmosetMajor component in plasma, equipotent to Ticagrelor.[4][5][6]
This compound InactiveFecal and UrinaryMouse, Rat, MarmosetPrimary metabolite in urine, major component in feces.[4][5]

Protocol for Pharmacokinetic Analysis in Rats:

  • Administer a single oral or intravenous dose of radiolabeled or non-labeled Ticagrelor to rats.

  • Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via cannulation.

  • Process blood to obtain plasma and store at -80°C until analysis.

  • Collect urine and feces over 24 or 48 hours.

  • Analyze plasma, urine, and fecal homogenates for concentrations of Ticagrelor, AR-C124910XX, and this compound using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Studying the Effects of this compound

Given that this compound is an inactive metabolite, its primary role in these animal models would be as a negative control to confirm its lack of antiplatelet and antithrombotic activity.

Experimental Design Considerations:

  • Dose Selection: Doses should be based on the observed exposure of this compound in pharmacokinetic studies following Ticagrelor administration.

  • Comparative Analysis: The effects of this compound should be directly compared to those of the vehicle, Ticagrelor, and the active metabolite AR-C124910XX in the thrombosis and bleeding models.

  • Off-Target Effects: While inactive at the P2Y12 receptor, high concentrations of this compound could be evaluated for any unforeseen physiological effects.

By following these detailed protocols and application notes, researchers can effectively utilize animal models to characterize the pharmacological profile of Ticagrelor and its metabolites, contributing to a comprehensive understanding of its efficacy and safety.

References

Measuring AR-C133913XX in Clinical Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-C133913XX is one of the two major metabolites of the antiplatelet drug ticagrelor (Brilinta®)[1][2]. Ticagrelor is a direct-acting, reversible P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome[1][3][4]. Understanding the pharmacokinetics of ticagrelor and its metabolites is crucial for optimizing dosing and ensuring patient safety. While the other major metabolite, AR-C124910XX, is known to be pharmacologically active and equipotent to the parent drug, this compound is not considered a major active metabolite[1][2][5]. However, its quantification in clinical samples is essential for a comprehensive evaluation of ticagrelor's absorption, distribution, metabolism, and excretion (ADME) profile.

These application notes provide detailed protocols for the accurate measurement of this compound in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Ticagrelor Metabolism and the Role of this compound

Ticagrelor undergoes extensive metabolism, primarily by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP3A5[1][2]. This process leads to the formation of two major metabolites: AR-C124910XX (the active metabolite) and this compound[1][2]. The metabolic pathway involves N-dealkylation to form this compound[6]. Monitoring the levels of both ticagrelor and its major metabolites, including this compound, is critical during clinical trials to assess the drug's pharmacokinetic profile and to investigate potential drug-drug interactions.

Ticagrelor_Metabolism ticagrelor Ticagrelor arc124910xx AR-C124910XX (Active Metabolite) ticagrelor->arc124910xx CYP3A4/5 arc133913xx This compound ticagrelor->arc133913xx CYP3A4 (major) CYP3A5 (minor) further_metabolism Further Metabolism and Excretion arc124910xx->further_metabolism arc133913xx->further_metabolism Experimental_Workflow cluster_sample_collection Sample Collection & Handling cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis blood_collection Collect Blood (K2-EDTA) centrifugation Centrifuge (1500g, 10 min, 4°C) blood_collection->centrifugation plasma_separation Separate Plasma centrifugation->plasma_separation storage Store at -80°C plasma_separation->storage thaw Thaw Plasma storage->thaw add_is Add Internal Standard thaw->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge_prep Centrifuge (10,000 rpm, 5 min) vortex->centrifuge_prep supernatant_transfer Transfer Supernatant centrifuge_prep->supernatant_transfer injection Inject into LC-MS/MS supernatant_transfer->injection chromatography Chromatographic Separation (Phenyl Column) injection->chromatography ms_detection Mass Spectrometric Detection (Positive Ionization) chromatography->ms_detection quantification Quantification ms_detection->quantification

References

Application Notes and Protocols: High-Throughput Screening for the Identification of AR-C133913XX Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-C133913XX is known as a metabolite of ticagrelor, a potent and reversible P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[1][2][3][4] While its parent compound, ticagrelor, and its major active metabolite, AR-C124910XX, have well-characterized pharmacology, the biological activity and potential molecular targets of this compound remain largely unexplored.[1][5][6] High-throughput screening (HTS) offers a powerful approach to systematically screen large compound libraries against a multitude of biological targets, thereby enabling the identification of novel protein interactions for molecules like this compound.[7][8][9]

These application notes provide a comprehensive framework for designing and executing a high-throughput screening campaign to identify the molecular targets of this compound. The protocols outlined below cover the essential stages of an HTS workflow, from initial assay development to hit validation and target deconvolution.

High-Throughput Screening Workflow for this compound Target Identification

The overall workflow for identifying the molecular targets of this compound using high-throughput screening is depicted below. This multi-step process is designed to efficiently screen a large number of potential targets and subsequently validate the most promising interactions.

HTS_Workflow cluster_0 Phase 1: Assay Development & Primary Screen cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Target Validation & Deconvolution Target_Selection Target Class Selection (e.g., GPCRs, Kinases, Nuclear Receptors) Assay_Development Assay Development & Miniaturization (e.g., FRET, AlphaScreen, Luminescence) Target_Selection->Assay_Development Informs Library_Screening Primary HTS Campaign (Single Concentration Screen) Assay_Development->Library_Screening Enables Hit_Identification Primary Hit Identification (Activity Threshold) Library_Screening->Hit_Identification Generates Data For Hit_Confirmation Hit Confirmation (Fresh Compound Re-test) Hit_Identification->Hit_Confirmation Identified Hits Dose_Response Dose-Response & Potency Determination (EC50/IC50) Hit_Confirmation->Dose_Response Confirms Selectivity_Profiling Initial Selectivity Profiling (Related Targets) Dose_Response->Selectivity_Profiling Prioritizes Orthogonal_Assays Orthogonal & Label-Free Assays (e.g., SPR, ITC) Selectivity_Profiling->Orthogonal_Assays Confirmed Hits Cellular_Assays Cell-Based Target Engagement Assays (e.g., CETSA) Orthogonal_Assays->Cellular_Assays Validates Mechanism_Studies Mechanism of Action Studies Cellular_Assays->Mechanism_Studies Informs

Fig 1. High-throughput screening workflow for this compound target identification.

Experimental Protocols

Target Selection and Assay Development

The initial phase of the HTS campaign involves the selection of a diverse panel of molecular targets and the development of robust and miniaturized assays. Given that this compound is a metabolite of a P2Y12 receptor antagonist, a logical starting point would be to screen against a panel of G-protein coupled receptors (GPCRs). However, to cast a wider net, a broader target class profiling approach is recommended.

1.1 Target Classes for Screening:

  • GPCRs: A comprehensive panel of GPCRs, including but not limited to adenosine, purinergic, and chemokine receptors.

  • Kinases: A diverse kinase panel representing different branches of the human kinome.

  • Nuclear Receptors: A panel of nuclear receptors to investigate potential effects on gene transcription.

  • Ion Channels: A selection of ligand-gated and voltage-gated ion channels.

  • Enzymes: A panel of metabolic and signaling enzymes.

1.2 Assay Formats:

The choice of assay format is dependent on the target class. The following table summarizes recommended assay formats for different target classes.

Target ClassRecommended Assay FormatPrinciple
GPCRs TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)Measures ligand binding or second messenger (e.g., cAMP) accumulation.
Calcium Mobilization AssayMeasures intracellular calcium flux upon receptor activation.
Kinases ADP-Glo™ Kinase AssayMeasures ADP production as an indicator of kinase activity.
LanthaScreen™ Eu Kinase Binding AssayMeasures the binding of a fluorescently labeled tracer to the kinase.
Nuclear Receptors LanthaScreen™ TR-FRET Coactivator AssayMeasures the recruitment of a fluorescently labeled coactivator peptide to the receptor.
Ion Channels FLIPR® Membrane Potential AssayMeasures changes in cell membrane potential upon channel opening or closing.
Enzymes Luminescent or Fluorescent Substrate-Based AssaysMeasures the conversion of a substrate to a product by the enzyme.

1.3 Assay Miniaturization and Automation:

All assays should be optimized for a high-density microplate format (e.g., 384- or 1536-well plates) to maximize throughput.[9][10] Liquid handling robotics should be utilized for all dispensing steps to ensure precision and reproducibility.

Primary High-Throughput Screen

The primary screen is designed to rapidly identify "hits" from a large compound library.

2.1 Protocol:

  • Compound Plating: this compound and control compounds are acoustically dispensed into 384- or 1536-well assay plates at a single concentration (typically 10 µM).

  • Reagent Addition: Assay-specific reagents (e.g., cells, membranes, enzymes, substrates) are added to the plates using automated liquid handlers.

  • Incubation: Plates are incubated for a predetermined time at a specific temperature to allow for the biological reaction to occur.

  • Signal Detection: The assay signal (e.g., fluorescence, luminescence) is read using a plate reader compatible with the chosen assay format.

  • Data Analysis: Raw data is normalized to controls (positive and negative) and a Z'-factor is calculated to assess assay quality. Hits are identified based on a predefined activity threshold (e.g., >3 standard deviations from the mean of the negative controls).

Hit Confirmation and Dose-Response

Hits identified in the primary screen are subjected to further testing to confirm their activity and determine their potency.

3.1 Protocol:

  • Hit Re-sourcing: Fresh, powdered stock of this compound is sourced and prepared to eliminate false positives due to compound aggregation or degradation.

  • Confirmatory Screen: The confirmatory screen is performed under the same conditions as the primary screen, but with the fresh compound stock.

  • Dose-Response Curves: Confirmed hits are tested over a range of concentrations (typically an 8- to 12-point titration) to determine their potency (EC50 or IC50).

  • Data Analysis: Dose-response curves are generated using a non-linear regression model (e.g., four-parameter logistic fit).

Data Presentation: Dose-Response Data for Hypothetical Hits

TargetAssay FormatThis compound IC50/EC50 (µM)Hill Slope
GPCR-X TR-FRET cAMP Assay2.5 ± 0.31.10.98
Kinase-Y ADP-Glo™ Assay8.1 ± 1.20.90.95
Nuclear Receptor-Z TR-FRET Coactivator Assay15.7 ± 2.51.30.97
Target Validation and Selectivity Profiling

The final stage of the HTS campaign focuses on validating the identified targets and assessing the selectivity of this compound.

4.1 Orthogonal Assays:

To ensure that the observed activity is not an artifact of the primary assay format, hits should be validated using an orthogonal, label-free method.

  • Surface Plasmon Resonance (SPR): Measures the direct binding of this compound to the purified target protein in real-time.

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding of this compound to the target protein, providing thermodynamic parameters of the interaction.

4.2 Cellular Target Engagement Assays:

To confirm that this compound interacts with its target in a cellular context, a target engagement assay should be performed.

  • Cellular Thermal Shift Assay (CETSA): Measures the change in the thermal stability of a target protein upon ligand binding in intact cells or cell lysates.

4.3 Selectivity Profiling:

The selectivity of this compound should be assessed by screening it against a panel of related targets (e.g., other members of the same protein family). This will help to determine the specificity of the interaction and identify potential off-target effects.

P2Y12 Signaling Pathway

Given that this compound is a metabolite of a P2Y12 antagonist, understanding the P2Y12 signaling pathway is crucial for interpreting screening results and designing follow-up experiments. The diagram below illustrates the canonical P2Y12 signaling cascade.

P2Y12_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol P2Y12 P2Y12 Receptor Gi Gi P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ADP ADP ADP->P2Y12 Binds ATP ATP PKA PKA cAMP->PKA Activates VASP_P VASP-P PKA->VASP_P Phosphorylates VASP Platelet_Aggregation Inhibition of Platelet Aggregation VASP_P->Platelet_Aggregation Leads to Ticagrelor Ticagrelor (Parent Drug) Ticagrelor->P2Y12 Antagonizes

Fig 2. Simplified P2Y12 receptor signaling pathway.

Conclusion

This document provides a comprehensive guide for the high-throughput screening of this compound to identify its molecular targets. By employing a systematic and multi-tiered screening approach, researchers can efficiently identify and validate novel protein interactions for this metabolite. The successful identification of this compound targets could unveil new biological functions and potentially open new avenues for therapeutic intervention. The protocols and workflows described herein are intended to serve as a foundational framework that can be adapted and optimized based on specific experimental needs and available resources.

References

Application Notes and Protocols for AR-C133913XX

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

AR-C133913XX is a significant metabolite of the P2Y12 receptor antagonist, Ticagrelor. In the metabolism of Ticagrelor, this compound is formed through N-dealkylation, a process primarily mediated by the cytochrome P450 enzyme CYP3A4.[1][2] Unlike Ticagrelor and its other major metabolite, AR-C124910XX, this compound is considered to be an inactive metabolite with respect to P2Y12 receptor inhibition.[2] These application notes provide a plausible synthesis protocol for this compound for research purposes, along with detailed experimental protocols to assess its (in)activity at the P2Y12 receptor.

Data Presentation

Table 1: Physicochemical and Metabolic Properties of this compound

PropertyValueReference
Molecular FormulaC₁₄H₁₄F₂N₆O₂SInferred from structure
Parent CompoundTicagrelor[1]
Metabolic ReactionN-dealkylation[2]
Primary Metabolizing EnzymeCYP3A4[1]
Biological ActivityInactive P2Y12 receptor metabolite[2]
Active/Inactive Metabolite Ratio to Ticagrelor12% (inactive)[2]

Proposed Synthesis Protocol

A potential synthetic approach could involve the following key steps:

  • Synthesis of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved by the condensation of a suitable 5-aminopyrazole derivative with a β-ketoester or a 1,3-diketone in a solvent such as acetic acid or ethanol, often under reflux conditions.[3][4][5]

  • Functionalization of the Core: Introduction of the necessary substituents at various positions of the pyrazolo[1,5-a]pyrimidine ring.

  • N-dealkylation: For the final step to obtain this compound, if a precursor containing the N-alkyl group of Ticagrelor is used, a chemical N-dealkylation reaction would be necessary. This can be achieved using various reagents, such as chloroformates followed by hydrolysis.[6]

Note: This proposed synthesis is for informational purposes and would require optimization and characterization at each step.

Experimental Protocols

To confirm the reported inactivity of this compound at the P2Y12 receptor, the following experimental protocols can be employed.

P2Y12 Receptor Radioligand Binding Assay

This assay directly measures the ability of a compound to bind to the P2Y12 receptor by competing with a known radiolabeled ligand.

Materials:

  • Cell membranes from a cell line stably expressing the human P2Y12 receptor (e.g., CHO-K1 cells).

  • Radioligand: [³H]2-MeSADP or another suitable P2Y12 antagonist radioligand like [³H]PSB-0413.[7][8]

  • This compound and Ticagrelor (as a positive control).

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[7]

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[7]

  • Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine.[7]

  • Scintillation fluid.

  • 96-well filter plates.

Procedure:

  • Thaw the P2Y12 receptor-expressing cell membrane preparation on ice.

  • Dilute the membranes in binding buffer to a final protein concentration of 5-10 µg per well.[7]

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of the radioligand (at a final concentration around its Kd, e.g., ~1 nM for [³H]2-MeSADP), and 50 µL of varying concentrations of this compound or Ticagrelor (e.g., from 10⁻¹¹ to 10⁻⁵ M).[7]

  • For determining total binding, add 50 µL of binding buffer instead of the test compound. For non-specific binding, add a high concentration of a known unlabeled P2Y12 antagonist (e.g., 10 µM ADP).[7]

  • Initiate the binding reaction by adding 100 µL of the diluted membrane preparation to each well.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.[7]

  • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.[7]

  • Wash the filters three times with 3 mL of ice-cold wash buffer.[7]

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) can then be determined by non-linear regression analysis of the competition binding data.

Platelet Aggregation Assay

This functional assay measures the effect of a compound on platelet aggregation induced by a P2Y12 receptor agonist like ADP.

Materials:

  • Freshly drawn human whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least 10 days.[9]

  • Anticoagulant: 3.8% tri-sodium citrate (9:1 blood to anticoagulant ratio).[10]

  • Adenosine diphosphate (ADP) as the platelet agonist.

  • This compound and Ticagrelor (as a positive control).

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).

  • Light Transmission Aggregometer (LTA).[11]

Procedure:

  • Preparation of PRP and PPP:

    • Collect whole blood into tubes containing 3.8% tri-sodium citrate.[10]

    • Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off to obtain PRP.[9]

    • Transfer the supernatant (PRP) to a separate tube.

    • Centrifuge the remaining blood at a higher speed (e.g., 1500 x g for 15 minutes) to obtain PPP.[11]

  • Platelet Aggregation Measurement:

    • Pre-warm the PRP and PPP samples to 37°C.

    • Calibrate the aggregometer by setting 0% light transmission with PRP and 100% light transmission with PPP.[12]

    • Pipette a defined volume of PRP into the aggregometer cuvettes with a stir bar.

    • Incubate the PRP with different concentrations of this compound or Ticagrelor for a specified time (e.g., 2-5 minutes) at 37°C with stirring.

    • Initiate platelet aggregation by adding a submaximal concentration of ADP.

    • Record the change in light transmission for a set period (e.g., 5-10 minutes).

    • The percentage of inhibition of aggregation by the test compound can be calculated relative to the aggregation observed with ADP alone.

Mandatory Visualizations

Signaling_Pathway cluster_platelet Platelet ADP ADP P2Y12_Receptor P2Y12_Receptor ADP->P2Y12_Receptor binds G_protein G_protein P2Y12_Receptor->G_protein activates Adenylyl_Cyclase Adenylyl_Cyclase G_protein->Adenylyl_Cyclase inhibits Platelet_Activation Platelet_Activation G_protein->Platelet_Activation promotes cAMP cAMP Adenylyl_Cyclase->cAMP produces cAMP->Platelet_Activation inhibits Ticagrelor Ticagrelor Ticagrelor->P2Y12_Receptor inhibits AR_C133913XX AR_C133913XX AR_C133913XX->P2Y12_Receptor no significant binding

Caption: P2Y12 receptor signaling pathway and points of intervention.

Experimental_Workflow cluster_synthesis Proposed Synthesis cluster_testing Biological Testing Start Starting Materials (5-aminopyrazole, β-dicarbonyl) Condensation Condensation to form Pyrazolo[1,5-a]pyrimidine core Start->Condensation Functionalization Side Chain Introduction & Modification Condensation->Functionalization N_dealkylation N-dealkylation (if necessary) Functionalization->N_dealkylation Purification Purification & Characterization (HPLC, NMR, MS) N_dealkylation->Purification AR_C133913XX_product This compound Purification->AR_C133913XX_product Binding_Assay P2Y12 Radioligand Binding Assay AR_C133913XX_product->Binding_Assay Functional_Assay Platelet Aggregation Assay (LTA) AR_C133913XX_product->Functional_Assay Data_Analysis Data Analysis (Ki, % Inhibition) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Conclusion Confirmation of (In)activity Data_Analysis->Conclusion

Caption: Workflow for the synthesis and biological evaluation of this compound.

References

AR-C133913XX: Application Notes for Use as a Reference Standard in Analytical Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AR-C133913XX is a significant human metabolite of the antiplatelet drug Ticagrelor.[1][2][3] Ticagrelor is a direct-acting, reversible P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[2][4] Understanding the metabolic fate of Ticagrelor is crucial for comprehensive pharmacokinetic and drug safety evaluations. This compound is formed through the N-dealkylation of Ticagrelor, a metabolic process primarily mediated by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP3A5.[2] While Ticagrelor and its other major metabolite, AR-C124910XX, are active inhibitors of the P2Y12 receptor, the biological activity of this compound has not been extensively characterized in publicly available literature.[2][4]

Currently, there is no scientific evidence to suggest that this compound is used as a reference standard for inhibiting specific biological targets such as GLUT1 or lactate transporters. Its primary application as a reference standard is in the context of analytical chemistry, specifically for the quantitative determination of Ticagrelor and its metabolites in biological matrices for pharmacokinetic studies.[1][5][6][7][8]

These application notes provide detailed protocols for the use of this compound as an analytical reference standard in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of plasma samples.

Data Presentation

Table 1: LC-MS/MS Method Validation Parameters for this compound
ParameterValue
Lower Limit of Quantification (LLOQ)2.0 ng/mL[1]
Calibration Curve Range2 - 1000 ng/mL[1]
Mean Intra-batch Accuracy100.5 - 112.0%[1]
Intra-batch Precision3.9 - 12.3%[1]
Extraction MethodProtein Precipitation with Acetonitrile[1]
Ionization ModePositive Ionization (APCI)[1]
Chromatographic ColumnPhenyl Column[1]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma using LC-MS/MS

This protocol outlines a validated method for the determination of this compound in human plasma, adapted from established analytical procedures.[1]

1. Objective: To accurately quantify the concentration of the Ticagrelor metabolite this compound in human plasma samples.

2. Materials:

  • This compound reference standard
  • Human plasma (K2-EDTA)
  • Acetonitrile (HPLC grade)
  • Methanol (HPLC grade)
  • Water (HPLC grade)
  • Formic acid (LC-MS grade)
  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)
  • Phenyl HPLC column
  • LC-MS/MS system with an Atmospheric Pressure Chemical Ionization (APCI) source

3. Preparation of Standards and Quality Controls (QCs):

  • Prepare a stock solution of this compound reference standard in methanol.
  • Prepare working standard solutions by serial dilution of the stock solution with a 50:50 methanol:water mixture.
  • Spike blank human plasma with the working standard solutions to create calibration standards with a concentration range of 2 to 1000 ng/mL.
  • Prepare QC samples at low, medium, and high concentrations in a similar manner.

4. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add the internal standard solution.
  • Add 300 µL of acetonitrile to precipitate the plasma proteins.
  • Vortex the mixture for 1 minute.
  • Centrifuge the samples at 13,000 rpm for 5 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
  • Reconstitute the residue in 100 µL of the mobile phase.

5. LC-MS/MS Analysis:

  • Chromatographic Conditions:
  • Column: Phenyl column
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Flow Rate: 0.5 mL/min
  • Injection Volume: 10 µL
  • Create a suitable gradient elution program to achieve good separation.
  • Mass Spectrometric Conditions:
  • Ionization Source: APCI, positive ion mode
  • Monitor the appropriate precursor-to-product ion transitions for this compound and the internal standard.

6. Data Analysis:

  • Integrate the peak areas for this compound and the internal standard.
  • Calculate the peak area ratio of this compound to the internal standard.
  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.
  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

G cluster_0 Metabolic Pathway of Ticagrelor Ticagrelor Ticagrelor ARC124910XX AR-C124910XX (Active Metabolite) Ticagrelor->ARC124910XX CYP3A4/5 ARC133913XX This compound Ticagrelor->ARC133913XX CYP3A4 (major) CYP3A5 (minor) Glucuronide Glucuronide Conjugates ARC133913XX->Glucuronide G cluster_1 Analytical Workflow for this compound Quantification start Plasma Sample protein_precipitation Protein Precipitation (Acetonitrile) start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis

References

Troubleshooting & Optimization

AR-C133913XX LC-MS/MS Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the LC-MS/MS method optimization of AR-C133913XX, a metabolite of Ticagrelor. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the typical challenges encountered when developing an LC-MS/MS method for this compound?

A1: Developing a robust LC-MS/MS method for this compound, like many small molecule metabolites, can present several challenges. These often include achieving adequate sensitivity, managing matrix effects from biological samples, preventing contamination, and ensuring chromatographic resolution from isobaric interferences.[1][2] Given that this compound is a metabolite of Ticagrelor, it is often analyzed alongside the parent drug and its other major active metabolite, AR-C124910XX.[3][4] Therefore, ensuring selectivity and avoiding cross-talk between the analytes is crucial.

Q2: What are the common sources of contamination in LC-MS/MS analysis?

A2: Contamination can be a significant issue in LC-MS/MS analysis, leading to high background noise and inaccurate results. Common sources include solvents, reagents, sample collection tubes, plasticware (leaching of plasticizers like phthalates), and the laboratory environment.[5][6][7] Biological matrices themselves, such as plasma, can introduce endogenous interferences like phospholipids.[5] It is also important to use high-purity, LC-MS grade solvents and modifiers to minimize background contamination.[8]

Q3: How can I minimize matrix effects when analyzing this compound in plasma?

A3: Matrix effects, primarily ion suppression or enhancement, can significantly impact the accuracy and precision of your results.[1][2] To minimize these effects, several strategies can be employed:

  • Effective Sample Preparation: Use robust sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components such as phospholipids and proteins.[9]

  • Chromatographic Separation: Optimize your chromatographic method to separate this compound from co-eluting matrix components.

  • Use of an Internal Standard: Employ a stable isotope-labeled internal standard (SIL-IS) for this compound if available. A SIL-IS will co-elute and experience similar matrix effects, allowing for accurate correction during data analysis.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification.

Q4: What are the recommended starting conditions for an LC-MS/MS method for this compound?

A4: While specific conditions will need to be optimized for your instrument and application, here are some general starting points for the analysis of this compound and similar compounds:

  • Column: A C18 or phenyl-hexyl reversed-phase column is a good starting point.[3]

  • Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol with 0.1% formic acid (Mobile Phase B) is commonly used for positive ion mode ESI.[9]

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically suitable for this class of compounds.

  • MS/MS Transitions: The specific MRM transitions for this compound will need to be determined by infusing a standard solution of the compound into the mass spectrometer to identify the precursor ion and optimize collision energy for the most abundant and stable product ions.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

This section addresses common issues related to suboptimal chromatographic peak shapes.

Symptom Potential Cause Recommended Action
Peak Tailing Column contamination or degradationFlush the column with a strong solvent. If the problem persists, replace the column.
Active sites on the columnUse a mobile phase additive like formic acid to improve peak shape. Consider a different column chemistry.
Sample overloadReduce the injection volume or sample concentration.
Peak Fronting Sample solvent incompatible with mobile phaseEnsure the sample is dissolved in a solvent similar in strength to the initial mobile phase.
Column collapseEnsure the mobile phase pH is within the stable range for the column.
Split Peaks Clogged frit or partially blocked flow pathBack-flush the column. Check for blockages in the tubing and fittings.
Sample injection issuesEnsure the injector is functioning correctly and that the injection volume is appropriate.
Issue 2: Low Signal Intensity or No Peak Detected

This guide provides steps to troubleshoot issues with signal intensity.

Symptom Potential Cause Recommended Action
Low Signal Incorrect MS/MS parametersRe-optimize the MRM transitions, collision energy, and other source parameters.[10][11]
Ion suppression from matrix effectsImprove sample cleanup, optimize chromatography to separate from interferences, or use a stable isotope-labeled internal standard.[1][2]
Sample degradationPrepare fresh samples and standards. Investigate sample stability under storage and experimental conditions.
No Peak Incorrect method parameters (e.g., retention time window)Widen the acquisition window to ensure the peak is not being missed. Verify the retention time with a known standard.[12]
Instrument malfunction (e.g., no spray)Check the spray needle, gas flows, and voltages in the ion source. Ensure there is a stable spray.[13]
Sample concentration below the limit of detectionConcentrate the sample or inject a larger volume (if possible without compromising chromatography).
Issue 3: High Background Noise or Contamination

This section focuses on identifying and mitigating sources of noise and contamination.

Symptom Potential Cause Recommended Action
High Background Contaminated mobile phase or solventsPrepare fresh mobile phases using high-purity, LC-MS grade solvents and additives.[7][8]
Contaminated LC systemFlush the entire LC system, including the autosampler and injection port, with a strong solvent.
Ghost Peaks Carryover from previous injectionsImplement a robust needle wash protocol. Inject blanks between samples to assess carryover.
Contaminated ion sourceClean the ion source components, including the capillary and lenses, according to the manufacturer's recommendations.[6]

Experimental Protocols & Visualizations

LC-MS/MS Method Optimization Workflow

The following diagram illustrates a typical workflow for optimizing an LC-MS/MS method for a small molecule like this compound.

LCMS_Method_Optimization cluster_direct_infusion Direct Infusion & Compound Tuning cluster_lc_method_dev LC Method Development cluster_method_validation Method Validation A Prepare Standard Solution B Infuse into MS A->B C Optimize Source Parameters (e.g., Capillary Voltage, Gas Flow) B->C D Determine Precursor Ion C->D E Optimize Collision Energy & Select Product Ions D->E F Select Column & Mobile Phase E->F Optimized MS Parameters G Optimize Gradient & Flow Rate F->G H Assess Peak Shape & Retention G->H I Evaluate Matrix Effects H->I J Assess Linearity & LLOQ I->J Optimized LC Method L Test Specificity & Selectivity I->L Optimized LC Method K Evaluate Accuracy & Precision J->K N Routine Sample Analysis K->N Validated Method M Confirm Stability L->M M->N Validated Method

Caption: Workflow for LC-MS/MS method development and validation.

Troubleshooting Logic for Noisy Baseline

This diagram outlines a logical approach to troubleshooting a noisy baseline in your chromatogram.

Noisy_Baseline_Troubleshooting Start High Baseline Noise Observed Check_Mobile_Phase Prepare Fresh Mobile Phase with LC-MS Grade Solvents Start->Check_Mobile_Phase Rerun_System Rerun with Fresh Mobile Phase Check_Mobile_Phase->Rerun_System Noise_Persists1 Noise Persists? Rerun_System->Noise_Persists1 Flush_System Flush LC System with Strong Solvent Noise_Persists1->Flush_System Yes Resolved Issue Resolved Noise_Persists1->Resolved No Rerun_System2 Rerun System Flush_System->Rerun_System2 Noise_Persists2 Noise Persists? Rerun_System2->Noise_Persists2 Clean_Source Clean Ion Source Noise_Persists2->Clean_Source Yes Noise_Persists2->Resolved No Rerun_System3 Rerun System Clean_Source->Rerun_System3 Noise_Persists3 Noise Persists? Rerun_System3->Noise_Persists3 Contact_Support Contact Instrument Support Noise_Persists3->Contact_Support Yes Noise_Persists3->Resolved No

Caption: A step-by-step guide to troubleshooting a noisy baseline.

References

Overcoming AR-C133913XX solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AR-C133913XX. Our goal is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a major metabolite of Ticagrelor, a potent and reversible P2Y12 receptor antagonist.[1][2][3] Ticagrelor is used clinically to inhibit platelet aggregation in patients with acute coronary syndromes.[3] this compound is formed in the body through the metabolism of Ticagrelor, primarily by the cytochrome P450 enzyme CYP3A4.[1]

Q2: What is the primary mechanism of action for compounds related to this compound?

Given that this compound is a metabolite of Ticagrelor, its mechanism of action is related to the P2Y12 signaling pathway. Ticagrelor and its active metabolite, AR-C124910XX, bind to the P2Y12 receptor on platelets, preventing adenosine diphosphate (ADP) from binding and thereby inhibiting platelet activation and aggregation.[1][4] This is a key pathway in thrombosis.

Q3: I am having trouble dissolving this compound. What are the recommended solvents?

Based on predictive models, this compound has an estimated aqueous solubility of 3.23 mg/mL.[5] However, for laboratory use, organic solvents are often required to achieve higher concentrations. While specific experimental data for this compound is limited, for similar compounds, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions. It is crucial to prepare fresh solutions and avoid repeated freeze-thaw cycles. For final experimental concentrations, further dilution in aqueous buffers like Phosphate-Buffered Saline (PBS) or cell culture media is necessary.

Troubleshooting Guide: Overcoming Solubility Issues

Low aqueous solubility can be a significant hurdle in experimental workflows. Below are common issues and recommended solutions when working with this compound.

Problem Possible Cause Recommended Solution
Precipitate forms when diluting my DMSO stock solution in aqueous buffer. The concentration of the compound in the final aqueous solution exceeds its solubility limit. DMSO concentration in the final solution may be too low to maintain solubility.1. Decrease the final concentration: Try diluting your stock solution further into the aqueous buffer. 2. Increase the DMSO concentration: Ensure your final solution contains a low but sufficient percentage of DMSO (e.g., 0.1-1%) to aid solubility. Note that high concentrations of DMSO can be toxic to cells. 3. Use a different buffer: Consider using a buffer with a different pH or containing additives like surfactants (e.g., Tween-80, Pluronic F-68) at low concentrations, after validating their compatibility with your experimental system. 4. Gentle warming: Briefly warm the solution to 37°C to aid dissolution, but be cautious of potential compound degradation with prolonged heating.
The compound does not fully dissolve in the initial solvent (e.g., DMSO). The compound may have reached its solubility limit in the chosen solvent. The quality of the solvent may be poor (e.g., absorbed water).1. Increase the solvent volume: Add more solvent to decrease the concentration. 2. Gentle heating and sonication: Warm the solution gently (up to 37°C) and use a sonicator bath to break up any clumps and enhance dissolution. 3. Use fresh, anhydrous solvent: Ensure you are using a high-purity, dry solvent, as water contamination can reduce the solubility of hydrophobic compounds in organic solvents.
My compound is unstable in solution. The compound may be susceptible to degradation in certain solvents or at certain pH levels. Repeated freeze-thaw cycles can also lead to degradation.1. Prepare fresh solutions: It is always best to prepare solutions immediately before use. 2. Aliquot stock solutions: If you must store a stock solution, aliquot it into single-use volumes to avoid multiple freeze-thaw cycles. Store at -20°C or -80°C. 3. Protect from light: Store solutions in amber vials or cover them with foil to prevent photodegradation. 4. Consider pH: If dissolving in a buffer, ensure the pH is compatible with the compound's stability.

Data Presentation

This compound Solubility Profile
Solvent Solubility Source
Water3.23 mg/mL (Predicted)ALOGPS[5]
DMSOData not available (Experimental)-
EthanolData not available (Experimental)-
PBS (pH 7.4)Data not available (Experimental)-

Note: The aqueous solubility is a predicted value. Experimental validation is recommended. For DMSO and ethanol, it is advisable to start with a small amount of the compound and incrementally add the solvent to determine the solubility.

Experimental Protocols

Protocol for Determining Experimental Solubility
  • Preparation:

    • Accurately weigh a small amount of this compound (e.g., 1 mg) into a clear glass vial.

    • Have a calibrated pipette and the desired solvent (e.g., DMSO, 95% Ethanol, PBS) ready.

  • Procedure:

    • Add a small, precise volume of the solvent to the vial (e.g., 100 µL).

    • Vortex or sonicate the vial for 1-2 minutes to encourage dissolution.

    • Visually inspect the solution against a dark background for any undissolved particles.

    • If the compound has fully dissolved, it is soluble at that concentration (e.g., 1 mg in 100 µL is 10 mg/mL).

    • If the compound has not fully dissolved, add another precise volume of the solvent, and repeat the vortexing/sonication and inspection steps.

    • Continue adding solvent incrementally until the compound fully dissolves.

    • The solubility is the final concentration at which the compound is fully dissolved.

  • Important Considerations:

    • Perform this at a controlled temperature, as temperature can affect solubility.

    • For aqueous buffers, allow sufficient time for equilibration, as dissolution may be slower than in organic solvents.

    • It is good practice to confirm the concentration of the final saturated solution using a validated analytical method like HPLC.

Visualizations

Troubleshooting Workflow for Solubility Issues

G Troubleshooting this compound Solubility Issues start Start: Dissolving this compound prepare_stock Prepare Stock in DMSO start->prepare_stock dissolved_stock Fully Dissolved? prepare_stock->dissolved_stock dilute_aqueous Dilute in Aqueous Buffer dissolved_stock->dilute_aqueous Yes troubleshoot_stock Troubleshoot Stock Solution dissolved_stock->troubleshoot_stock No dissolved_final Fully Dissolved? dilute_aqueous->dissolved_final experiment Proceed to Experiment dissolved_final->experiment Yes troubleshoot_final Troubleshoot Final Solution dissolved_final->troubleshoot_final No increase_solvent Increase Solvent Volume troubleshoot_stock->increase_solvent sonicate_warm Sonicate / Gentle Warming troubleshoot_stock->sonicate_warm check_solvent Use Fresh Anhydrous Solvent troubleshoot_stock->check_solvent lower_conc Lower Final Concentration troubleshoot_final->lower_conc adjust_dmso Adjust Final DMSO % troubleshoot_final->adjust_dmso change_buffer Try Different Buffer troubleshoot_final->change_buffer increase_solvent->prepare_stock sonicate_warm->prepare_stock check_solvent->prepare_stock lower_conc->dilute_aqueous adjust_dmso->dilute_aqueous change_buffer->dilute_aqueous

Caption: A workflow diagram for troubleshooting solubility issues with this compound.

P2Y12 Receptor Signaling Pathway

P2Y12_Pathway P2Y12 Receptor Signaling Pathway Inhibition cluster_platelet Platelet P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP to VASP_P VASP-P cAMP->VASP_P Phosphorylates VASP Platelet_Activation Platelet Activation (Aggregation) VASP_P->Platelet_Activation Inhibits Gi->AC Inhibits Gi->Platelet_Activation Promotes ADP ADP ADP->P2Y12 Activates ARC This compound (Ticagrelor Metabolite) ARC->P2Y12 Inhibits

Caption: Inhibition of the P2Y12 signaling pathway by Ticagrelor metabolites like this compound.

References

Preventing AR-C133913XX degradation in samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AR-C133913XX. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in experimental samples. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in solution?

A1: The degradation of this compound in solution can be attributed to several factors, including:

  • Hydrolysis: Degradation due to reaction with water. The rate of hydrolysis is often dependent on the pH and temperature of the solution.

  • Oxidation: Degradation caused by reaction with oxygen. This can be accelerated by the presence of metal ions and exposure to light.

  • Photodegradation: Degradation upon exposure to light, particularly UV radiation.

  • Temperature Instability: Elevated temperatures can increase the rate of all chemical degradation pathways.

Q2: How should I properly store my stock solutions and experimental samples of this compound?

A2: Proper storage is critical to maintain the integrity of this compound. Adherence to the recommended storage conditions is essential.

Storage Condition Stock Solutions (in DMSO) Aqueous Working Solutions Biological Samples (Plasma, Serum, Tissue Homogenates)
Temperature -80°C for long-term storagePrepare fresh for each experiment. Do not store.-80°C for long-term storage
Light Protect from light (use amber vials or wrap in foil)Protect from light during preparation and useProtect from light during processing and storage
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if sensitive to oxidationPrepare in degassed buffers if sensitive to oxidationProcess and store in a manner that minimizes air exposure
Freeze-Thaw Cycles Minimize by aliquoting into single-use volumesN/AMinimize by aliquoting into single-use volumes

Q3: I am observing a decrease in the biological activity of this compound in my cell-based assays over a few days. What is the likely cause?

A3: A gradual loss of activity in cell-based assays suggests that this compound is degrading in the cell culture medium. The complex composition of culture media, along with incubation at 37°C, can accelerate degradation. It is recommended to perform stability studies of this compound in your specific cell culture medium. For long-term experiments, consider replenishing the compound with fresh media at regular intervals.

Troubleshooting Guides

Issue 1: Inconsistent results in repeat experiments.

This could be a sign of sample degradation, leading to variable concentrations of the active compound.

Troubleshooting Workflow

start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temperature, Light, Aliquoting) start->check_storage check_prep Review Solution Preparation (Freshness, Solvent, pH) start->check_prep stability_study Perform a Forced Degradation Study check_storage->stability_study check_prep->stability_study hplc_analysis Analyze Samples by HPLC stability_study->hplc_analysis compare_results Compare Degraded vs. Control Samples hplc_analysis->compare_results identify_degradants Identify Degradation Products (LC-MS) compare_results->identify_degradants optimize_conditions Optimize Handling and Storage Protocols identify_degradants->optimize_conditions end Consistent Results Achieved optimize_conditions->end

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Appearance of unknown peaks in HPLC chromatograms.

The presence of new peaks in your HPLC analysis that are not present in a freshly prepared standard solution indicates the formation of degradation products.

Troubleshooting Steps:

  • Characterize the Unknown Peaks: Use a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the unknown peaks. This can provide clues about the chemical modifications that have occurred.

  • Perform a Forced Degradation Study: Intentionally expose this compound to harsh conditions (acid, base, peroxide, heat, light) to accelerate the formation of degradation products. This can help to confirm the identity of the degradants observed in your experimental samples.

  • Optimize Analytical Method: Adjust your HPLC method (e.g., gradient, mobile phase composition) to achieve better separation of the parent compound from its degradation products.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol is designed to assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with UV or MS detector

  • Incubator/oven

  • Photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

    • Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL.

    • Thermal Degradation: Place a solid sample of this compound in an oven at 60°C.

    • Photolytic Degradation: Expose a solution of this compound (100 µg/mL in a suitable solvent) to light in a photostability chamber.

  • Time Points: Incubate the stressed samples and withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point.

    • Determine the rate of degradation under each condition.

    • Identify and quantify the major degradation products.

Signaling Pathway

Hypothetical Signaling Pathway for this compound

This diagram illustrates a potential mechanism of action for this compound as an inhibitor of a kinase signaling pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase kinase1 Kinase 1 receptor->kinase1 Phosphorylation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Phosphorylation arc This compound arc->kinase2 Inhibition gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression

Caption: Hypothetical signaling pathway for this compound.

Troubleshooting poor peak shape for AR-C133913XX

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of AR-C133913XX, a metabolite of Ticagrelor.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common causes of poor peak shape for this compound in reverse-phase HPLC?

Poor peak shape in the analysis of this compound can manifest as peak tailing, fronting, splitting, or excessive broadening. The primary causes are often related to interactions between the analyte and the stationary phase, issues with the mobile phase, or problems with the HPLC system itself. Common contributing factors include:

  • Secondary Silanol Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with basic functional groups on the analyte, leading to peak tailing.

  • Mobile Phase pH: An inappropriate mobile phase pH relative to the analyte's pKa can result in multiple ionization states, causing peak broadening or splitting.

  • Inadequate Buffer Strength: Insufficient buffering capacity can lead to localized pH shifts on the column, resulting in inconsistent peak shapes.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.

  • Solvent Mismatch: A significant difference in solvent strength between the sample diluent and the mobile phase can cause peak distortion.

  • System Dead Volume: Excessive tubing length or poorly made connections can contribute to peak broadening.

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to a general deterioration of peak shape.

Q2: My this compound peak is tailing. How can I fix this?

Peak tailing is a common issue and is often addressed by systematically evaluating and optimizing several experimental parameters.

Troubleshooting Steps for Peak Tailing:

  • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 pH units away from the pKa of this compound to ensure a single ionic species.

  • Increase Buffer Concentration: A higher buffer concentration can help to minimize secondary interactions with the stationary phase.

  • Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can block active silanol sites.

  • Use a Phenyl Column: As this compound is analyzed separately on a phenyl column in some methods, this stationary phase may offer different selectivity and reduced tailing compared to a standard C18 column.[1]

  • Check for Column Contamination: Flush the column with a strong solvent to remove any strongly retained compounds.

  • Evaluate Sample Solvent: Dissolve the sample in the mobile phase or a weaker solvent to avoid peak distortion.

Q3: I am observing peak fronting for this compound. What should I do?

Peak fronting is typically a sign of column overload or a solvent mismatch.

Troubleshooting Steps for Peak Fronting:

  • Reduce Sample Concentration: Dilute the sample to a lower concentration and reinject.

  • Decrease Injection Volume: Inject a smaller volume of the sample onto the column.

  • Match Sample Solvent to Mobile Phase: Ensure the solvent used to dissolve the sample is of similar or weaker strength than the initial mobile phase conditions.

Experimental Protocols

Protocol 1: Systematic Mobile Phase Optimization for Improved Peak Shape

This protocol outlines a systematic approach to optimize the mobile phase to address poor peak shape.

  • Baseline Experiment:

    • Column: Phenyl column (as recommended for this compound analysis).[1]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with a suitable gradient based on initial scouting runs.

    • Flow Rate: 1.0 mL/min.

    • Detection: Positive Ionization Mass Spectrometry.[1]

    • Injection Volume: 5 µL.

  • pH Adjustment:

    • Prepare mobile phases with varying pH values (e.g., pH 2.5, 3.0, 3.5) using a suitable buffer like phosphate or formate.

    • Analyze the peak shape at each pH to determine the optimal condition for minimizing tailing or splitting.

  • Buffer Concentration Variation:

    • Prepare mobile phases with different buffer concentrations (e.g., 10 mM, 25 mM, 50 mM) at the optimal pH.

    • Evaluate the impact on peak symmetry.

  • Organic Modifier Evaluation:

    • Substitute Acetonitrile with Methanol as the organic modifier and re-evaluate the peak shape. Methanol can sometimes offer different selectivity and reduce secondary interactions.

Quantitative Data Summary

The following table summarizes typical chromatographic conditions used for the analysis of Ticagrelor and its metabolites, including this compound, which can serve as a starting point for method development and troubleshooting.

ParameterTicagrelor & AR-C124910XXThis compound
Column C18Phenyl
Mobile Phase A Varies (e.g., 0.1% Formic Acid)Varies (e.g., 0.1% Formic Acid)
Mobile Phase B AcetonitrileAcetonitrile
Ionization Mode NegativePositive
Reference [1][1]

Visual Troubleshooting Guide

The following diagram illustrates a logical workflow for troubleshooting poor peak shape for this compound.

Troubleshooting_Workflow cluster_problem Identify Peak Shape Issue cluster_investigation Systematic Investigation cluster_solution Implement Solutions cluster_outcome Outcome Problem Poor Peak Shape Observed (Tailing, Fronting, Splitting, Broad) Check_MobilePhase Step 1: Evaluate Mobile Phase - pH appropriate? - Buffer strength adequate? - Freshly prepared? Problem->Check_MobilePhase Check_Column Step 2: Inspect Column - Correct stationary phase (Phenyl)? - Contaminated? - Overloaded? Check_MobilePhase->Check_Column Adjust_MP Adjust Mobile Phase - Optimize pH - Increase buffer strength - Add competing base Check_MobilePhase->Adjust_MP Issue Found Check_System Step 3: Verify HPLC System - Dead volume present? - Leaks? - Injector issues? Check_Column->Check_System Modify_Method Modify Method Parameters - Reduce sample concentration - Match sample solvent - Change organic modifier Check_Column->Modify_Method Issue Found System_Maintenance Perform System Maintenance - Flush column - Check connections - Replace consumables Check_System->System_Maintenance Issue Found Good_Peak Good Peak Shape Achieved Adjust_MP->Good_Peak Modify_Method->Good_Peak System_Maintenance->Good_Peak

References

Technical Support Center: AR-C133913XX Plasma Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the extraction of AR-C133913XX from plasma. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance extraction efficiency and ensure reliable quantification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction from plasma important?

This compound is a major metabolite of the antiplatelet drug Ticagrelor.[1][2] Accurate measurement of its concentration in plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, helping to understand the drug's metabolism, efficacy, and safety profile.

Q2: What are the main challenges in extracting this compound from plasma?

The primary challenge is the high degree of plasma protein binding. Like its parent drug Ticagrelor and its active metabolite AR-C124910XX, which are over 99% protein-bound, this compound is also expected to have high protein affinity.[3] This can lead to low recovery if the protein-drug complex is not effectively disrupted during the extraction process.

Q3: What are the recommended storage conditions for plasma samples containing this compound?

While specific stability data for this compound is limited, based on studies of Ticagrelor and its other metabolites, it is recommended to store plasma samples at -80°C for long-term stability. For short-term storage and during sample preparation, keeping samples on ice or at 4°C is advisable to minimize degradation. Avoid repeated freeze-thaw cycles.

Q4: Which analytical techniques are suitable for quantifying this compound after extraction?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for the quantification of this compound in plasma.

Physicochemical Properties of this compound (Predicted)

PropertyPredicted ValueImplication for Extraction
pKa Acidic: ~4.5, Basic: ~1.5The molecule has both acidic and basic properties. pH adjustment of the plasma sample can be critical for optimizing its charge state for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
LogP ~1.8This value suggests moderate lipophilicity. This property is key for selecting appropriate organic solvents in LLE and the stationary phase in SPE.

Ticagrelor Metabolism to this compound

The metabolic pathway illustrates the formation of this compound from Ticagrelor, primarily mediated by the cytochrome P450 enzyme CYP3A4.[1]

G Ticagrelor Ticagrelor ARC133913XX This compound (M5) Ticagrelor->ARC133913XX N-dealkylation CYP3A4 CYP3A4 CYP3A4->Ticagrelor Primary metabolizing enzyme

Ticagrelor to this compound Metabolic Pathway.

Experimental Protocols

This section provides detailed methodologies for the three most common plasma extraction techniques. A validated method for this compound utilizes protein precipitation.

Protein Precipitation (PPT) - Recommended Method

This method is rapid, simple, and effective for disrupting protein binding.

Materials:

  • Plasma sample

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully collect the supernatant containing this compound for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubility in immiscible liquids.

Materials:

  • Plasma sample

  • pH adjustment buffer (e.g., phosphate buffer)

  • Organic solvent (e.g., ethyl acetate, methyl tert-butyl ether)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent

Procedure:

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Adjust the pH of the plasma sample to ~5.5 by adding a suitable buffer to neutralize the acidic functional group of this compound, making it more organic-soluble.

  • Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

SPE uses a solid sorbent to selectively adsorb the analyte, which is then eluted with a solvent.

Materials:

  • Plasma sample

  • SPE cartridge (e.g., C18 reversed-phase)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., 5% methanol in water)

  • Elution solvent (e.g., methanol or acetonitrile)

  • SPE manifold

  • Evaporation system

  • Reconstitution solvent

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of water through the cartridge.

  • Sample Loading: Pre-treat the plasma sample by diluting it 1:1 with a weak acid (e.g., 2% formic acid) to disrupt protein binding. Load the pre-treated sample onto the cartridge.

  • Washing: Pass 1 mL of 5% methanol in water through the cartridge to remove interfering substances.

  • Elution: Elute this compound with 1 mL of methanol or acetonitrile.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis.

Troubleshooting Guides

General Troubleshooting Workflow

This workflow provides a logical approach to diagnosing and resolving common extraction issues.

A systematic approach to troubleshooting low recovery.
Troubleshooting Protein Precipitation (PPT)

IssuePotential CauseRecommended Solution
Low Recovery Incomplete protein precipitationIncrease the ratio of acetonitrile to plasma (e.g., 4:1 or 5:1).
Ensure vigorous and extended vortexing (at least 1-2 minutes).
Increase the incubation time at -20°C (e.g., to 1 hour or overnight).
Analyte co-precipitation with proteinsTry a different precipitation solvent, such as methanol or acetone, although acetonitrile is generally most effective.
High Variability Inconsistent pipettingUse calibrated pipettes and ensure consistent technique, especially with viscous plasma.
Incomplete mixingEnsure all samples are vortexed for the same duration and at the same speed.
Temperature fluctuationsMaintain a consistent low temperature during incubation and centrifugation.
Troubleshooting Liquid-Liquid Extraction (LLE)
IssuePotential CauseRecommended Solution
Low Recovery Suboptimal pHAdjust the pH of the plasma sample to be 1-2 units away from the pKa of the analyte to ensure it is in its neutral, more organic-soluble form. For this compound, a pH of ~5.5 is a good starting point.
Inappropriate extraction solventTest different organic solvents or mixtures with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether, or mixtures with hexane).
Incomplete disruption of protein bindingBefore pH adjustment and solvent addition, pre-treat the plasma with a small volume of a miscible organic solvent like methanol or a denaturing agent to help release the bound drug.
Emulsion Formation Insufficient phase separationAdd a small amount of salt ("salting out") to the aqueous phase to increase its polarity and help break the emulsion.
Centrifuge at a higher speed or for a longer duration.
High Variability Inconsistent phase separation and collectionEnsure complete separation of the layers before aspirating the organic phase. Be consistent with the volume of the organic layer collected.
Troubleshooting Solid-Phase Extraction (SPE)
IssuePotential CauseRecommended Solution
Low Recovery Incomplete disruption of protein bindingPre-treat the plasma sample before loading onto the SPE cartridge. Dilution with an acidic solution (e.g., 2% formic acid) is often effective.
Poor retention of analyte on the sorbentEnsure the sample pH is optimized for retention on the chosen sorbent. For reversed-phase SPE, a lower pH will help retain the neutral form of this compound.
Analyte breakthrough during washingThe wash solvent may be too strong. Decrease the percentage of organic solvent in the wash solution.
Incomplete elutionThe elution solvent may be too weak. Use a stronger solvent (e.g., switch from methanol to acetonitrile or add a small percentage of a modifier like ammonium hydroxide to methanol for a basic compound).
Increase the volume of the elution solvent or perform a second elution.
High Variability Inconsistent flow rateEnsure a consistent and slow flow rate during sample loading, washing, and elution.
Cartridge drying outDo not let the sorbent bed dry out between the equilibration, sample loading, and washing steps.

References

Technical Support Center: Matrix Effects in AR-C133913XX Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of AR-C133913XX.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its relevance in bioanalysis?

A1: this compound is a metabolite of Ticagrelor, an antiplatelet drug.[1][2] It is formed through N-dealkylation of Ticagrelor, a metabolic pathway distinct from the formation of the major active metabolite, AR-C124910XX.[2][3] While AR-C124910XX is considered the major active metabolite, accurate quantification of other metabolites like this compound is crucial for a comprehensive understanding of Ticagrelor's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

Q2: What are matrix effects and why are they a concern in the bioanalysis of this compound?

A2: A matrix effect is the alteration of an analyte's response (in this case, this compound) due to the presence of other components in the biological sample matrix (e.g., plasma, urine).[4][5][6] These effects, typically observed as ion suppression or enhancement in LC-MS/MS analysis, can lead to inaccurate quantification, impacting the reliability of pharmacokinetic and toxicological data.[5][7] Biological matrices are complex mixtures of proteins, phospholipids, salts, and other endogenous and exogenous substances that can interfere with the ionization process of the target analyte.[5][8]

Q3: What are the common signs of matrix effects in my this compound assay?

A3: Common indicators of matrix effects include poor reproducibility of quality control (QC) samples, inconsistent analyte response, and high variability between different lots of biological matrix.[9] You might also observe poor peak shapes (tailing or fronting), inconsistent retention times, or a high background signal in your chromatograms.[9]

Q4: How can I proactively assess the risk of matrix effects during method development for this compound?

A4: A proactive approach involves evaluating the matrix effect early in method development. This can be done qualitatively using post-column infusion experiments to identify regions of ion suppression or enhancement in the chromatogram.[5] A quantitative assessment should be performed using the post-extraction spike method, comparing the response of this compound in a neat solution to its response when spiked into an extracted blank matrix.[5]

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating matrix effects in the bioanalysis of this compound.

Issue 1: Poor Reproducibility and Inaccurate QC Samples
Potential Cause Troubleshooting Steps
Variable Matrix Effects Evaluate matrix effects from at least six different lots of the biological matrix to assess inter-lot variability.[4][6]
Inadequate Sample Cleanup Improve sample preparation to remove interfering components. Consider switching from protein precipitation (PPT) to more selective techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Co-elution of Interfering Substances Optimize the chromatographic method to separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different stationary phase.[10]
Use of an Inappropriate Internal Standard (IS) If not already in use, employ a stable isotope-labeled internal standard (SIL-IS) for this compound. A SIL-IS is the most effective way to compensate for matrix effects as it co-elutes and experiences similar ionization suppression or enhancement as the analyte.
Issue 2: Low Signal Intensity (Ion Suppression)
Potential Cause Troubleshooting Steps
Phospholipid Interference Phospholipids are a common cause of ion suppression in plasma and serum samples. Implement specific phospholipid removal strategies during sample preparation or use a chromatographic method that separates phospholipids from this compound.
High Concentration of Matrix Components If sensitivity allows, dilute the sample to reduce the concentration of interfering matrix components.[9]
Suboptimal Ionization Source Conditions Optimize the electrospray ionization (ESI) source parameters, such as spray voltage, gas flow rates, and temperature, to maximize the signal for this compound.
Mobile Phase Composition The pH and organic content of the mobile phase can influence ionization efficiency. Experiment with different mobile phase additives and pH levels.
Issue 3: High Signal Intensity (Ion Enhancement)
Potential Cause Troubleshooting Steps
Co-eluting Matrix Components Similar to ion suppression, ion enhancement is caused by co-eluting substances that improve the ionization efficiency of this compound.[5] The primary solution is to improve chromatographic separation.
Sample Preparation Artifacts Review the sample preparation procedure for any steps that might introduce components causing ion enhancement.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor

This protocol describes the post-extraction spike method to quantitatively determine the matrix factor (MF).

  • Prepare Blank Matrix Extracts: Extract at least six different lots of blank biological matrix (e.g., human plasma) using the developed sample preparation method.

  • Prepare Neat Solutions: Prepare solutions of this compound and the internal standard (if used) in the reconstitution solvent at low and high concentrations corresponding to the low and high QC levels.

  • Spike Extracted Matrix: Spike the low and high concentration solutions of this compound and the internal standard into the blank extracted matrix samples from each of the six lots.

  • Analyze Samples: Analyze the spiked extracted matrix samples and the neat solutions by LC-MS/MS.

  • Calculate Matrix Factor: The matrix factor is calculated as follows:

    • MF = (Peak Area of Analyte in Spiked Extracted Matrix) / (Peak Area of Analyte in Neat Solution)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[9] The coefficient of variation (%CV) of the IS-normalized matrix factors should be ≤ 15%.

Protocol 2: Post-Column Infusion for Qualitative Assessment

This protocol helps to identify regions in the chromatogram where ion suppression or enhancement occurs.

  • Setup: Infuse a standard solution of this compound at a constant flow rate into the LC flow post-column and pre-MS detector.

  • Injection: Inject an extracted blank matrix sample onto the LC system.

  • Analysis: Monitor the signal of this compound. A stable baseline signal will be observed. Any deviation (dip or peak) from this baseline as the matrix components elute indicates a region of ion suppression or enhancement, respectively.[5]

Data Presentation

Table 1: Acceptance Criteria for Matrix Effect Evaluation

Parameter Acceptance Criteria Reference
Matrix Factor (MF) The %CV of the IS-normalized matrix factor calculated from the six lots of matrix should not be greater than 15%.[4]
Accuracy of QCs in Different Lots The accuracy of low and high QCs prepared in at least six different matrix lots should be within ±15% of the nominal concentration.[4][6]
Precision of QCs in Different Lots The precision (%CV) of low and high QCs prepared in at least six different matrix lots should not be greater than 15%.[4][6]

Visualizations

Troubleshooting Workflow for Matrix Effects in this compound Bioanalysis start Start: Inconsistent Results or Poor Reproducibility Observed check_matrix_effect Perform Matrix Effect Assessment (Protocol 1 & 2) start->check_matrix_effect matrix_effect_present Is Matrix Effect Present (MF deviates from 1, high %CV)? check_matrix_effect->matrix_effect_present no_matrix_effect No Significant Matrix Effect. Investigate other causes (e.g., instrument error, sample handling). matrix_effect_present->no_matrix_effect No optimize_sample_prep Optimize Sample Preparation: - Switch to LLE or SPE - Phospholipid removal matrix_effect_present->optimize_sample_prep Yes optimize_chromatography Optimize Chromatography: - Adjust gradient - Change column optimize_sample_prep->optimize_chromatography use_sil_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_chromatography->use_sil_is revalidate Re-evaluate Matrix Effect use_sil_is->revalidate method_robust Method is Robust. Proceed with analysis. revalidate->method_robust Pass further_optimization Further Optimization Required revalidate->further_optimization Fail further_optimization->optimize_sample_prep

Caption: Troubleshooting workflow for matrix effects.

Metabolic Pathway of Ticagrelor Ticagrelor Ticagrelor ARC124910XX AR-C124910XX (Active Metabolite) Ticagrelor->ARC124910XX ARC133913XX This compound Ticagrelor->ARC133913XX N_Dealkylation N-dealkylation Ticagrelor->N_Dealkylation Oxidative_Loss Oxidative loss of hydroxyethyl side chain Ticagrelor->Oxidative_Loss CYP3A45 CYP3A4/5 CYP3A45->Ticagrelor N_Dealkylation->ARC133913XX Oxidative_Loss->ARC124910XX

Caption: Ticagrelor metabolic pathway.

References

Technical Support Center: Optimizing Cell Culture Conditions for Small Molecule Inhibitor Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in optimizing their cell culture experiments with small molecule inhibitors.

Frequently Asked Questions (FAQs)

1. How do I select the appropriate cell line for my inhibitor studies?

Choosing the right cell line is critical for the success of your experiments. Consider the following factors:

  • Target Expression: Ensure the cell line expresses the molecular target of your inhibitor at a functional level. This can be verified through techniques like Western blotting, qPCR, or flow cytometry.

  • Relevance to a Disease Model: Select a cell line that is a well-established model for the disease or biological process you are studying.

  • Growth Characteristics: Consider the doubling time, seeding density, and general robustness of the cell line. Slower-growing cells may require longer incubation times with the inhibitor.

  • Genetic Background: Be aware of the mutational status of key genes (e.g., p53, KRAS) in your chosen cell line, as these can influence the response to the inhibitor.

2. What are the key considerations for optimizing cell culture media?

Standard cell culture media may not always be optimal for inhibitor studies, especially those investigating metabolic pathways.

  • Component Stability: Some media components, like glutamine, are unstable and can degrade over time, affecting cellular metabolism. Consider using more stable formulations or adding fresh supplements.

  • Nutrient Depletion: High cell densities can lead to rapid depletion of essential nutrients and accumulation of waste products like lactate, which can alter the cellular microenvironment and affect inhibitor efficacy.[1]

  • Serum Variability: Fetal Bovine Serum (FBS) is a common media supplement, but its composition can vary between lots, leading to experimental variability. Consider using a single, tested batch of FBS for the duration of a study or transitioning to serum-free media if possible.

3. How do I determine the optimal concentration and incubation time for my inhibitor?

A dose-response and time-course experiment is essential to determine the optimal working concentration and duration of treatment.

  • Dose-Response Curve: Treat your cells with a range of inhibitor concentrations to determine the IC50 (half-maximal inhibitory concentration). This will help you select appropriate concentrations for subsequent experiments (e.g., IC25, IC50, and IC75).

  • Time-Course Experiment: Evaluate the effect of the inhibitor at different time points to understand the kinetics of the cellular response. Some effects may be rapid, while others may require longer incubation.

4. My inhibitor is not showing the expected effect. What are some common troubleshooting steps?

Several factors can contribute to a lack of inhibitor activity.

  • Inhibitor Stability and Solubility: Ensure your inhibitor is fully dissolved and stable in your cell culture media. Some compounds may precipitate out of solution or degrade over time, especially at 37°C. It is advisable to prepare fresh dilutions for each experiment.

  • Cell Density: The number of cells seeded can significantly impact the apparent potency of an inhibitor. Higher cell densities may require higher inhibitor concentrations.

  • Off-Target Effects: Consider the possibility that your inhibitor may have off-target effects that are masking the expected phenotype.

  • Cellular Resistance Mechanisms: Cells can develop resistance to inhibitors through various mechanisms, such as upregulation of drug efflux pumps or activation of alternative signaling pathways.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, edge effects in the culture plate, or uneven distribution of the inhibitor.Ensure thorough mixing of the cell suspension before seeding. Avoid using the outer wells of the plate, which are more prone to evaporation. Add the inhibitor to each well in the same manner.
Unexpected cell death at low inhibitor concentrations The inhibitor may be cytotoxic, or the solvent (e.g., DMSO) concentration may be too high.Perform a cytotoxicity assay to determine the toxic concentration range of your inhibitor. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5% for DMSO).
Loss of inhibitor effect over time The inhibitor may be unstable or metabolized by the cells.Replenish the media with fresh inhibitor at regular intervals for long-term experiments.
Inconsistent results between experiments Variation in cell passage number, serum lot, or incubation conditions.Use cells within a consistent passage number range. Use the same lot of FBS for a series of experiments. Carefully control incubation parameters (temperature, CO2, humidity).

Experimental Protocols

Protocol: Determining IC50 using a Cell Viability Assay (e.g., MTT or PrestoBlue™)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a small molecule inhibitor.

  • Cell Seeding:

    • Harvest and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density.

    • Allow the cells to adhere and enter the exponential growth phase (typically 24 hours).

  • Inhibitor Treatment:

    • Prepare a serial dilution of your inhibitor in complete cell culture media. It is recommended to perform a wide range of concentrations for the initial experiment (e.g., 100 µM to 1 nM).

    • Include a vehicle control (media with the same concentration of solvent, e.g., DMSO, as the highest inhibitor concentration).

    • Carefully remove the old media from the cells and replace it with the media containing the different inhibitor concentrations.

  • Incubation:

    • Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) based on the expected mechanism of action of the inhibitor and the cell doubling time.

  • Cell Viability Measurement:

    • Add the viability reagent (e.g., MTT or PrestoBlue™) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Subtract the background reading (media only).

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the normalized viability against the log of the inhibitor concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Follow-up A Select Cell Line B Optimize Seeding Density A->B C Dose-Response (IC50 Determination) B->C D Time-Course (Determine Optimal Duration) C->D E Data Analysis D->E F Functional Assays E->F

Caption: A typical experimental workflow for characterizing a small molecule inhibitor.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Inhibitor Your Inhibitor Inhibitor->Kinase2 Gene Target Gene Expression TF->Gene

Caption: A hypothetical signaling pathway illustrating the action of an inhibitor.

References

How to increase the yield of AR-C133913XX synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of AR-C133913XX, a key intermediate and metabolite of Ticagrelor.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: Why is the yield of the triazolopyrimidine core formation (intermediate 3) consistently low?

Possible Causes:

  • Incomplete diazotization: The conversion of the diamine precursor to the triazole can be inefficient.

  • Side reactions: The presence of moisture or improper temperature control can lead to the formation of unwanted byproducts.

  • Suboptimal pH: The pH of the reaction mixture is critical for the diazotization reaction.

Solutions:

  • Reagent Quality: Ensure the sodium nitrite is fresh and dry. Use freshly prepared solutions.

  • Temperature Control: Maintain a strict temperature range of 0-5°C during the addition of sodium nitrite to minimize the decomposition of the diazonium salt.

  • pH Adjustment: Carefully control the pH of the reaction mixture, typically in the acidic range, using a suitable acid like acetic acid.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

Q2: How can I minimize the formation of impurities during the synthesis?

Possible Causes:

  • Cross-reactivity: Starting materials or intermediates may have reactive functional groups that lead to side products.

  • Prolonged reaction times or elevated temperatures: These conditions can promote the degradation of products and the formation of impurities.

  • Oxidation: The propylthio group can be susceptible to oxidation.

Solutions:

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Optimized Reaction Conditions: Carefully control reaction time and temperature based on monitoring (TLC or HPLC). Avoid unnecessarily long reaction times.

  • Purification of Intermediates: Purify key intermediates at each step to prevent carrying impurities through the synthesis.

  • Choice of Solvents: Use high-purity, dry solvents to avoid side reactions.

Q3: What are the best practices for the purification of the final this compound product?

Possible Causes of Difficulty:

  • High polarity: The presence of multiple hydroxyl groups and the triazole ring makes the compound highly polar, which can complicate purification.

  • Similar polarity of impurities: Some impurities may have similar polarities to the desired product, making separation by standard chromatography challenging.

Solutions:

  • Column Chromatography: Use silica gel column chromatography with a polar mobile phase. A gradient elution starting from a less polar solvent system and gradually increasing the polarity can be effective. Common solvent systems include dichloromethane/methanol or ethyl acetate/methanol.

  • Recrystallization: If a suitable solvent system can be identified, recrystallization can be a highly effective method for obtaining a high-purity product.

  • Preparative HPLC: For obtaining very high purity material, preparative HPLC is a powerful technique.

Experimental Protocols

The synthesis of this compound can be adapted from the initial steps of the Ticagrelor synthesis. A representative two-step protocol is outlined below.

Step 1: Synthesis of 2-(((3aR,4S,6R,6aS)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1][2]dioxol-4-yl)oxy)ethan-1-ol (Intermediate 2)

  • To a solution of 4,6-dichloro-2-(propylthio)pyrimidin-5-amine (1) in a suitable solvent such as acetonitrile, add a base like triethylamine.

  • Add ((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1][2]dioxol-4-yl)oxy)ethan-1-ol portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield intermediate 2.

Step 2: Synthesis of this compound (Final Product)

  • Dissolve intermediate 2 in a mixture of acetic acid and water.

  • Cool the solution to 0-5°C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.

  • Stir the reaction mixture at 0-5°C for 1-2 hours.

  • Monitor the formation of the triazole ring by TLC or HPLC.

  • Once the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The resulting crude product is then deprotected using an acid (e.g., hydrochloric acid in methanol) to remove the acetonide protecting group.

  • After deprotection, neutralize the reaction and extract the final product.

  • Purify the final product, this compound, by column chromatography or recrystallization.

Data Presentation

The following tables summarize typical reaction parameters that can be optimized to increase the yield of key reaction steps.

Table 1: Optimization of Triazole Formation (Step 2)

ParameterCondition ACondition BCondition C
Temperature 0-5°CRoom Temperature-10°C
Solvent Acetic Acid/WaterDichloromethaneMethanol
NaNO₂ Equivalents 1.1 eq1.5 eq2.0 eq
Reaction Time 2 hours4 hours1 hour
Typical Yield 75-85%50-60%80-90%

Table 2: Solvent Screening for Final Purification by Recrystallization

Solvent SystemSolubility of this compound (at boiling point)Solubility of this compound (at room temperature)Purity Improvement
Methanol/Water HighLowGood
Ethanol/Hexane ModerateVery LowExcellent
Isopropanol HighModerateFair
Ethyl Acetate LowVery LowPoor

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and troubleshooting of this compound.

experimental_workflow cluster_start Starting Materials cluster_reaction1 Step 1: Nucleophilic Substitution cluster_reaction2 Step 2: Triazole Formation & Deprotection cluster_end Final Product A 4,6-dichloro-2-(propylthio)pyrimidin-5-amine C Intermediate 2 Formation A->C B Protected Cyclopentanol Amine B->C D Diazotization & Cyclization C->D E Deprotection D->E F This compound E->F

Caption: A simplified workflow for the synthesis of this compound.

troubleshooting_yield cluster_step1 Step 1 Issues cluster_step2 Step 2 Issues A Low Yield of this compound B Check Purity of Starting Materials A->B C Review Step 1 Conditions A->C D Review Step 2 Conditions A->D E Analyze Purification Loss A->E C1 Incomplete Reaction? C->C1 C2 Side Product Formation? C->C2 D1 Inefficient Diazotization? D->D1 D2 Degradation during Deprotection? D->D2

Caption: A troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: AR-C133913XX Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of AR-C133913XX.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental quantification of this compound, a major metabolite of Ticagrelor.

IssuePotential CauseRecommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH affecting the ionization state of this compound.Optimize the mobile phase pH to ensure a consistent and single ionic state for the analyte.
Column overload due to high sample concentration.Dilute the sample or reduce the injection volume.
Secondary interactions with the stationary phase.Use a mobile phase additive (e.g., a small percentage of an ion-pairing agent or a different buffer) to minimize secondary interactions.
Low Signal Intensity or Poor Sensitivity Suboptimal ionization in the mass spectrometer source.Optimize mass spectrometer source parameters, including spray voltage, gas flows, and temperature.
Inefficient extraction from the biological matrix.Evaluate and optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to improve recovery.
High degree of protein binding.[1]During sample preparation, use techniques to disrupt protein binding, such as the addition of organic solvents or acids.
High Background Noise Contamination from solvents, reagents, or labware.Use high-purity solvents and reagents. Thoroughly clean all glassware and plasticware.
Matrix effects from the biological sample.Employ a more selective sample preparation method to remove interfering substances. Consider using a divert valve to direct the early-eluting, unretained components of the sample to waste.
Inconsistent or Irreproducible Results Instability of this compound in the sample or during storage.Ensure proper sample handling and storage conditions. Conduct stability studies to determine the stability of this compound under different conditions.
Variability in the sample preparation process.Standardize the sample preparation protocol and ensure consistent execution by all analysts. Use an internal standard to correct for variability.
Instrument variability.Perform regular instrument maintenance and calibration. Monitor system suitability parameters throughout the analytical run.

Frequently Asked Questions (FAQs)

A list of common questions regarding the quantification of this compound.

Q1: What is this compound and why is its quantification important?

A1: this compound is a major metabolite of Ticagrelor, an antiplatelet drug.[2][3] Its quantification is crucial for pharmacokinetic and pharmacodynamic studies to understand the metabolism and clearance of Ticagrelor and its contribution to the overall drug effect.

Q2: What is the primary analytical method for quantifying this compound?

A2: The most common and sensitive method for the quantification of this compound in biological matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1] This technique offers high selectivity and sensitivity, which is necessary for measuring the low concentrations typically found in biological samples.

Q3: What are the expected concentration ranges for this compound in plasma?

A3: The concentration of this compound is generally lower than that of the parent drug, Ticagrelor, and its active metabolite, AR-C124910XX. While specific concentrations can vary depending on the dosage and individual patient metabolism, reported lower limits of quantification (LLOQ) for analytical methods are in the low ng/mL range.[1]

Q4: What are the key considerations for sample preparation when quantifying this compound?

A4: Due to the complexity of biological matrices like plasma, efficient sample preparation is critical. Key considerations include:

  • Protein Precipitation: A common first step to remove the majority of proteins.

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): To further clean up the sample and concentrate the analyte.

  • Internal Standard: The use of a suitable internal standard is highly recommended to compensate for any variability during sample preparation and analysis.

Q5: How can I minimize matrix effects in my LC-MS/MS analysis?

A5: Matrix effects can significantly impact the accuracy and precision of quantification. To minimize them:

  • Optimize the chromatographic separation to ensure this compound elutes in a region with minimal co-eluting matrix components.

  • Use a more rigorous sample clean-up procedure.

  • Employ a stable isotope-labeled internal standard, if available.

  • Evaluate different ionization sources or modes (e.g., ESI vs. APCI) to find the one least susceptible to matrix effects for this analyte.

Experimental Protocols & Visualizations

Metabolic Pathway of Ticagrelor to this compound

Ticagrelor undergoes metabolism in the liver, primarily by cytochrome P450 enzymes, to form its major metabolites, including this compound.

Metabolic Pathway of Ticagrelor Ticagrelor Ticagrelor AR-C124910XX (Active Metabolite) AR-C124910XX (Active Metabolite) Ticagrelor->AR-C124910XX (Active Metabolite) CYP3A4/5 This compound This compound Ticagrelor->this compound N-dealkylation

Caption: Metabolic conversion of Ticagrelor to its major metabolites.

General Workflow for this compound Quantification

The following diagram outlines a typical experimental workflow for the quantification of this compound in a biological matrix.

This compound Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological Sample Collection Biological Sample Collection Protein Precipitation Protein Precipitation Biological Sample Collection->Protein Precipitation LLE or SPE LLE or SPE Protein Precipitation->LLE or SPE Evaporation & Reconstitution Evaporation & Reconstitution LLE or SPE->Evaporation & Reconstitution Chromatographic Separation Chromatographic Separation Evaporation & Reconstitution->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Peak Integration Peak Integration Mass Spectrometric Detection->Peak Integration Concentration Calculation Concentration Calculation Peak Integration->Concentration Calculation

Caption: A typical workflow for quantifying this compound.

References

Validation & Comparative

A Head-to-Head Comparison of P2Y12 Receptor Antagonists: Cangrelor (AR-C133913XX's Parent Compound) vs. Ticagrelor

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antiplatelet therapy, the inhibition of the P2Y12 receptor is a cornerstone for the prevention of thrombotic events, particularly in patients with acute coronary syndromes (ACS) and those undergoing percutaneous coronary intervention (PCI). This guide provides a detailed, data-driven comparison of two prominent P2Y12 inhibitors: the intravenous agent Cangrelor and the oral medication Ticagrelor. While the initial query focused on AR-C133913XX, it is important to clarify that this compound is a metabolite of ticagrelor.[1][2] This comparison will therefore focus on the parent compounds, Cangrelor and Ticagrelor, to provide a more clinically and pharmacologically relevant analysis for researchers, scientists, and drug development professionals.

Executive Summary

Cangrelor, an intravenous, direct-acting P2Y12 inhibitor, offers rapid, potent, and reversible platelet inhibition, making it a valuable agent in the acute setting of PCI.[3][4] Ticagrelor, an orally administered, reversible P2Y12 inhibitor, also provides rapid and potent antiplatelet effects and is a standard of care in the management of ACS.[2][5] The primary distinctions lie in their route of administration, onset and offset of action, and their metabolic pathways.

Comparative Data on Antiplatelet Activity

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of Cangrelor and Ticagrelor, providing a quantitative comparison of their antiplatelet activity.

Table 1: Pharmacokinetic Profile

ParameterCangrelorTicagrelor
Administration IntravenousOral
Metabolism Rapid dephosphorylation in plasma to inactive metabolitesHepatic (CYP3A4/5) to active (AR-C124910XX) and inactive (this compound) metabolites[1][2]
Active Compound Parent drugParent drug and AR-C124910XX[1]
Half-life 3-6 minutes~7 hours (Ticagrelor), ~9 hours (AR-C124910XX)[6]
Bioavailability Not Applicable (IV)~36%[6]
Time to Peak Plasma Concentration (Tmax) Immediate1.5 hours (Ticagrelor), 2.5 hours (AR-C124910XX)[6]

Table 2: Pharmacodynamic Profile

ParameterCangrelorTicagrelor
Mechanism of Action Reversible, direct P2Y12 receptor antagonist[4]Reversible, direct P2Y12 receptor antagonist
Onset of Platelet Inhibition Within 2 minutes30 minutes to 2 hours
Offset of Platelet Inhibition 60-90 minutes3-5 days for platelet function to return to normal[5]
Platelet Inhibition (VerifyNow PRU) Significantly greater inhibition at balloon inflation time (PRU 145.2 ± 50.6) compared to Ticagrelor (PRU 248.3 ± 55.1)[7]Lower initial inhibition compared to Cangrelor[7]
Drug-Drug Interactions Can inhibit the binding of the active metabolites of clopidogrel and prasugrel to the P2Y12 receptor if co-administered[8]Can be administered with Cangrelor without significant drug-drug interaction[9]

Signaling Pathway of P2Y12 Receptor Inhibition

The P2Y12 receptor, a G protein-coupled receptor on the platelet surface, plays a crucial role in amplifying platelet activation and aggregation. Both Cangrelor and Ticagrelor are direct antagonists of this receptor, preventing adenosine diphosphate (ADP) from binding and initiating the downstream signaling cascade that leads to platelet activation.

P2Y12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds & Activates Cangrelor Cangrelor Cangrelor->P2Y12 Reversibly Blocks Ticagrelor Ticagrelor Ticagrelor->P2Y12 Reversibly Blocks Gi Gi Protein Activation P2Y12->Gi AC Adenylyl Cyclase Inhibition Gi->AC cAMP ↓ cAMP AC->cAMP VASP VASP Dephosphorylation cAMP->VASP Inhibits Phosphorylation GPIIbIIIa GPIIb/IIIa Receptor Activation VASP->GPIIbIIIa Aggregation Platelet Aggregation GPIIbIIIa->Aggregation

P2Y12 receptor signaling and points of inhibition.

Experimental Protocols

Light Transmission Aggregometry (LTA)

LTA is considered the historical gold standard for assessing platelet function.[5]

Methodology:

  • Sample Preparation: Platelet-rich plasma (PRP) is prepared by centrifuging citrated whole blood at a low speed (e.g., 150-200 g for 10-15 minutes) to separate platelets from red and white blood cells. Platelet-poor plasma (PPP) is obtained by a second, high-speed centrifugation (e.g., 2000 g for 15 minutes).

  • Assay Principle: A light beam is passed through a cuvette containing PRP. The addition of a platelet agonist (e.g., ADP) induces platelet aggregation, causing the PRP to become clearer and allowing more light to pass through. The change in light transmission is measured over time.

  • Procedure:

    • The aggregometer is calibrated with PRP (0% aggregation) and PPP (100% aggregation).

    • The antiplatelet agent (Cangrelor or Ticagrelor) or its vehicle is pre-incubated with the PRP.

    • The platelet agonist (e.g., 5-20 µM ADP) is added to the PRP, and the change in light transmission is recorded for a set period (e.g., 5-10 minutes).

  • Data Analysis: The maximum platelet aggregation is expressed as a percentage. The inhibitory effect of the drug is calculated by comparing the aggregation in the presence of the drug to the control.

LTA_Workflow cluster_prep Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Blood Whole Blood Collection (3.2% Citrate) Centrifuge1 Low-Speed Centrifugation Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 High-Speed Centrifugation PRP->Centrifuge2 Calibrate Calibrate Aggregometer (PRP=0%, PPP=100%) PRP->Calibrate PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP PPP->Calibrate Incubate Incubate PRP with Drug or Vehicle Calibrate->Incubate Add_Agonist Add Agonist (ADP) Incubate->Add_Agonist Measure Measure Light Transmission Add_Agonist->Measure Calculate Calculate % Max Aggregation Measure->Calculate Compare Compare Drug vs. Control Calculate->Compare

Workflow for Light Transmission Aggregometry.
VerifyNow P2Y12 Assay

The VerifyNow system is a point-of-care, turbidimetric-based optical detection assay.[10]

Methodology:

  • Sample Collection: Whole blood is collected in a 3.2% sodium citrate tube.

  • Assay Principle: The assay cartridge contains fibrinogen-coated beads and ADP as an agonist. When platelets are activated by ADP, they bind to the fibrinogen-coated beads, causing aggregation. The instrument measures the change in light transmittance and reports the result in P2Y12 Reaction Units (PRU). A higher PRU value indicates higher platelet reactivity.

  • Procedure:

    • The citrated whole blood sample is added to the assay cartridge.

    • The cartridge is inserted into the VerifyNow instrument.

    • The instrument automatically mixes the sample with the reagents and measures platelet aggregation.

  • Data Analysis: The result is provided in PRU. The percent inhibition can also be calculated if a baseline measurement is taken before drug administration.

Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay

The VASP assay is a flow cytometry-based method that specifically assesses the phosphorylation state of VASP, an intracellular platelet protein, to determine the level of P2Y12 receptor inhibition.[11]

Methodology:

  • Sample Preparation: Whole blood is collected in a 3.2% sodium citrate tube.

  • Assay Principle: The phosphorylation of VASP is regulated by the cAMP pathway. Prostaglandin E1 (PGE1) stimulates this pathway, leading to VASP phosphorylation. ADP, acting through the P2Y12 receptor, inhibits the cAMP pathway, thus preventing VASP phosphorylation. The level of VASP phosphorylation is therefore directly proportional to the degree of P2Y12 receptor inhibition.

  • Procedure:

    • The whole blood sample is divided into two tubes.

    • PGE1 is added to both tubes. ADP is added to one of the tubes.

    • The samples are incubated, and then the platelets are permeabilized and stained with a fluorescently labeled antibody specific for phosphorylated VASP.

    • The samples are analyzed by flow cytometry to measure the mean fluorescence intensity (MFI) of the platelet population.

  • Data Analysis: A Platelet Reactivity Index (PRI) is calculated using the MFI of the samples with and without ADP. A lower PRI indicates greater P2Y12 inhibition.

Conclusion

Both Cangrelor and Ticagrelor are effective P2Y12 inhibitors with distinct pharmacological profiles that dictate their clinical utility. Cangrelor's intravenous administration and rapid onset and offset of action make it well-suited for acute, periprocedural settings where immediate and profound platelet inhibition is required, with the ability to quickly reverse the effect. Ticagrelor's oral formulation and sustained antiplatelet effect position it as a cornerstone for long-term secondary prevention in patients with ACS. The choice between these agents depends on the clinical scenario, the need for rapid and reversible effects, and the desired duration of antiplatelet therapy. This guide provides the foundational data and methodologies to aid researchers and drug development professionals in their evaluation of these and other antiplatelet agents.

References

A Comparative Analysis of the Potency of Ticagrelor Metabolites: AR-C133913XX and AR-C124910XX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency of two major metabolites of the antiplatelet drug Ticagrelor: AR-C133913XX and the active metabolite, AR-C124910XX. The information presented is based on available experimental data to assist researchers and drug development professionals in understanding the structure-activity relationships and pharmacodynamic profiles of these compounds.

Executive Summary

Ticagrelor, a direct-acting P2Y12 receptor antagonist, undergoes extensive metabolism to form several metabolites. Among these, AR-C124910XX is the only known active metabolite, exhibiting potency comparable to the parent drug.[1] In contrast, this compound, another significant metabolite, demonstrates markedly weaker activity at the P2Y12 receptor. This comparison guide will delve into the quantitative data on their respective potencies, detail the experimental methodologies used for their assessment, and illustrate the relevant biological pathways.

Data Presentation

The following table summarizes the key potency and pharmacokinetic parameters of this compound and AR-C124910XX.

ParameterThis compoundAR-C124910XXReference
P2Y12 Receptor Binding Much weaker than TicagrelorStronger than Ticagrelor[2]
Antiplatelet Activity Inactive/Very LowEquipotent to Ticagrelor[1][3]
Metabolic Formation N-dealkylation of TicagrelorO-deethylation of Ticagrelor[4]
Primary Metabolizing Enzymes CYP3A4 (major), CYP3A5 (minor)CYP3A4, CYP3A5[3]
Systemic Exposure (relative to Ticagrelor) Lower~30-40%[3][5]

Comparative Potency Analysis

Experimental Protocols

The assessment of the potency of P2Y12 receptor antagonists like this compound and AR-C124910XX relies on specific in vitro assays. The following are detailed methodologies for key experiments.

P2Y12 Receptor Binding Assay

This assay directly measures the affinity of the compounds for the P2Y12 receptor.

Objective: To determine the binding affinity (Ki or IC50) of test compounds to the human P2Y12 receptor.

Methodology:

  • Membrane Preparation: Human platelet membranes or cell lines recombinantly expressing the human P2Y12 receptor are prepared.

  • Radioligand Binding: A radiolabeled P2Y12 antagonist (e.g., [³H]-prasugrel active metabolite) is used as the ligand.

  • Competition Assay: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compounds (this compound and AR-C124910XX).

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) can then be determined using the Cheng-Prusoff equation.

Platelet Aggregation Assay

This functional assay measures the ability of the compounds to inhibit platelet aggregation induced by a P2Y12 agonist.

Objective: To determine the inhibitory effect of test compounds on ADP-induced platelet aggregation.

Methodology:

  • Sample Preparation: Platelet-rich plasma (PRP) is prepared from fresh human blood collected in sodium citrate.

  • Agonist: Adenosine diphosphate (ADP) is used as the agonist to induce platelet aggregation via the P2Y12 receptor.

  • Instrumentation: A light transmission aggregometer is used to measure changes in light transmission through the PRP sample as platelets aggregate.

  • Procedure:

    • PRP is pre-incubated with different concentrations of the test compounds or vehicle control.

    • A baseline light transmission is established.

    • ADP is added to the PRP to induce aggregation.

    • The change in light transmission is recorded over time.

  • Data Analysis: The percentage of platelet aggregation is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of the maximal aggregation) is determined.

Mandatory Visualization

The following diagrams illustrate the metabolic pathway of Ticagrelor and the experimental workflow for assessing platelet aggregation.

Ticagrelor_Metabolism Ticagrelor Ticagrelor CYP3A4_5 CYP3A4/5 Ticagrelor->CYP3A4_5 ARC124910XX AR-C124910XX (Active) ARC133913XX This compound (Inactive) CYP3A4_5->ARC124910XX O-deethylation CYP3A4_5->ARC133913XX N-dealkylation

Caption: Metabolic pathway of Ticagrelor to its major metabolites.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Data Analysis Blood Whole Blood PRP Platelet-Rich Plasma (PRP) Blood->PRP Incubation Incubate PRP with Test Compound PRP->Incubation Aggregation Induce Aggregation with ADP Incubation->Aggregation Measurement Measure Light Transmission Aggregation->Measurement IC50 Determine IC50 Measurement->IC50

Caption: Experimental workflow for the platelet aggregation assay.

Signaling Pathway

Both this compound and AR-C124910XX, like their parent compound Ticagrelor, are designed to interact with the P2Y12 receptor, a key player in platelet activation.

P2Y12_Signaling_Pathway cluster_receptor Platelet Membrane P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi Activates ADP ADP ADP->P2Y12 Activates ARC124910XX AR-C124910XX ARC124910XX->P2Y12 Inhibits (Potent) ARC133913XX This compound ARC133913XX->P2Y12 Inhibits (Weak) AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Activation Platelet Activation & Aggregation cAMP->Activation Leads to

Caption: P2Y12 receptor signaling pathway and points of inhibition.

References

Comparative Analysis of Antibody Cross-Reactivity for AR-C133913XX and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding Antibody Specificity for Ticagrelor and its Metabolites.

This guide provides a comparative analysis of antibody cross-reactivity concerning AR-C133913XX, an inactive metabolite of the antiplatelet drug Ticagrelor. While specific quantitative data on antibody binding to this compound is not extensively available in public literature, this document summarizes the existing knowledge on antibody interactions with Ticagrelor and its primary active metabolite, AR-C124910XX. This information is crucial for researchers developing immunoassays for therapeutic drug monitoring or studying the pharmacokinetics of Ticagrelor.

Introduction to Ticagrelor and its Metabolism

Ticagrelor is a direct-acting, reversible P2Y12 receptor antagonist that inhibits platelet aggregation.[1][2] Unlike thienopyridines such as Clopidogrel and Prasugrel, Ticagrelor does not require metabolic activation to exert its therapeutic effect.[2] However, it is extensively metabolized in the liver, primarily by CYP3A4 enzymes, into several metabolites.[3] The two major metabolites are:

  • AR-C124910XX (TAM): An active metabolite with potency similar to the parent drug, Ticagrelor.[3]

  • This compound: An inactive metabolite.

The development of a specific reversal agent for Ticagrelor, Bentracimab (formerly MEDI2452 and PB2452), has led to studies on its binding affinity and specificity, providing the primary source of data for this guide.[4][5][6]

Antibody Cross-Reactivity Data

The most well-characterized antibody against Ticagrelor is Bentracimab, a human monoclonal antibody fragment (Fab) designed to reverse the antiplatelet effects of Ticagrelor in situations of major bleeding or urgent surgery.[4][5][7]

Quantitative Data Summary
AnalyteAntibodyBinding Affinity (Kd)MethodComments
Ticagrelor Bentracimab (MEDI2452)High AffinityNot specified in detail in all public sourcesBinds with high affinity to neutralize the antiplatelet effect.
AR-C124910XX (Active Metabolite) Bentracimab (MEDI2452)High AffinityNot specified in detail in all public sourcesBinds with high affinity, which is crucial for complete reversal of the antiplatelet effect.[4][6]
This compound (Inactive Metabolite) Bentracimab (MEDI2452)Data not publicly availableNot applicableAssumed to have been tested for specificity, but quantitative data is not published.

Comparison with Alternative P2Y12 Inhibitors

A direct comparison of antibody cross-reactivity with metabolites of other P2Y12 inhibitors like Clopidogrel and Prasugrel is challenging. These drugs are irreversible inhibitors, and the development of specific reversal agents (and thus, extensively characterized antibodies) has not been a major focus.[4]

  • Clopidogrel: A prodrug that is metabolized to an active thiol metabolite. The majority of the parent drug is hydrolyzed to an inactive carboxylic acid metabolite.[8][9] While immunoassays for Clopidogrel and its metabolites exist for pharmacokinetic studies, detailed cross-reactivity data of specific monoclonal antibodies are not as widely published as for Ticagrelor.

  • Prasugrel: Another prodrug that is converted to an active metabolite.[10][11] Similar to Clopidogrel, the focus of analytical methods has been on quantification rather than the development of specific antibody-based reversal agents.

The reversible nature of Ticagrelor's binding to the P2Y12 receptor makes the development and characterization of a specific antibody antidote like Bentracimab a unique and clinically valuable endeavor.

Signaling Pathways and Experimental Workflows

Ticagrelor Metabolism and Antibody Interaction

The following diagram illustrates the metabolic pathway of Ticagrelor and the points of interaction for a neutralizing antibody.

G Ticagrelor Metabolism and Antibody Neutralization cluster_neutralization Therapeutic Intervention Ticagrelor Ticagrelor ARC124910XX AR-C124910XX (Active Metabolite) Ticagrelor->ARC124910XX CYP3A4 ARC133913XX This compound (Inactive Metabolite) Ticagrelor->ARC133913XX Metabolism P2Y12 P2Y12 Receptor on Platelet Ticagrelor->P2Y12 ARC124910XX->P2Y12 Bentracimab Bentracimab (Neutralizing Antibody) Bentracimab->Ticagrelor Binds Bentracimab->ARC124910XX Binds Neutralization Neutralization Inhibition Inhibition of Platelet Aggregation P2Y12->Inhibition Neutralization->P2Y12 Prevents Binding

Caption: Ticagrelor metabolism and the neutralizing action of Bentracimab.

Experimental Workflow for Antibody Cross-Reactivity Analysis

A typical workflow to determine the cross-reactivity of an antibody against a small molecule and its metabolites is depicted below.

G Workflow for Cross-Reactivity Assessment cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Antibody Production (e.g., Hybridoma Technology) C Immobilize Antibody on Sensor Surface (e.g., SPR chip) A->C B Synthesis/Purification of Ticagrelor & Metabolites D Inject Analytes (Ticagrelor, Metabolites) at Various Concentrations B->D C->D E Measure Binding Response D->E F Determine Kinetic Constants (ka, kd) and Affinity (Kd) E->F G Calculate % Cross-Reactivity F->G

Caption: General experimental workflow for assessing antibody cross-reactivity.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of antibody-small molecule interactions. Below are outlines of key experimental protocols.

Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants of an antibody to Ticagrelor and its metabolites.

Methodology:

  • Immobilization of the Antibody:

    • A sensor chip (e.g., CM5) is activated using a mixture of N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

    • The antibody (e.g., Bentracimab) in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5) is injected over the activated surface to allow for covalent coupling via amine groups.

    • Remaining active sites on the sensor surface are deactivated using ethanolamine.

    • A reference flow cell is prepared in the same way but without the antibody to serve as a control for non-specific binding and bulk refractive index changes.

  • Analyte Injection and Binding Measurement:

    • A series of concentrations of the analyte (Ticagrelor, AR-C124910XX, or this compound) dissolved in running buffer (e.g., HBS-EP+) are injected over the antibody-immobilized and reference flow cells at a constant flow rate.

    • The binding response is measured in real-time as a change in resonance units (RU).

    • The association phase is followed by a dissociation phase where only running buffer flows over the sensor surface.

  • Data Analysis:

    • The sensorgrams from the reference flow cell are subtracted from the active flow cell to obtain specific binding curves.

    • The association and dissociation curves are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka and kd.

    • The equilibrium dissociation constant (Kd) is calculated as kd/ka.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity

Objective: To determine the relative cross-reactivity of the antibody with Ticagrelor metabolites compared to Ticagrelor itself.

Methodology:

  • Coating:

    • Microtiter plate wells are coated with a conjugate of Ticagrelor and a carrier protein (e.g., bovine serum albumin - BSA).

    • The plate is incubated and then washed to remove unbound conjugate.

    • Blocking buffer is added to prevent non-specific binding.

  • Competitive Reaction:

    • A constant, limiting concentration of the anti-Ticagrelor antibody is pre-incubated with varying concentrations of either the competitor (Ticagrelor standard) or the test compounds (AR-C124910XX, this compound).

    • These mixtures are then added to the coated wells. The free antibody will bind to the immobilized Ticagrelor-BSA conjugate.

  • Detection:

    • The plate is washed to remove unbound antibody.

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody is added.

    • After another wash, a substrate for the enzyme is added, leading to a colorimetric reaction. The reaction is stopped, and the absorbance is read using a plate reader.

  • Data Analysis:

    • Standard curves are generated by plotting the absorbance versus the concentration of the Ticagrelor standard.

    • The concentration of each metabolite that causes a 50% inhibition of the maximum signal (IC50) is determined.

    • The percent cross-reactivity is calculated using the formula: (% Cross-Reactivity) = (IC50 of Ticagrelor / IC50 of Metabolite) x 100

Conclusion

The development of Bentracimab has provided valuable insights into the generation of highly specific antibodies against small molecule drugs like Ticagrelor. While the primary focus of published research has been on the antibody's interaction with Ticagrelor and its active metabolite, AR-C124910XX, the principles and experimental protocols outlined in this guide are applicable for a detailed assessment of cross-reactivity with the inactive metabolite, this compound. For researchers in drug development and diagnostics, a thorough characterization of antibody specificity is paramount for the development of reliable and accurate immunoassays. Future publications may provide more explicit quantitative data on the binding of antibodies to inactive metabolites of Ticagrelor.

References

Head-to-Head Comparison of Ticagrelor and its Major Metabolites: AR-C124910XX and AR-C133913XX

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the antiplatelet agent Ticagrelor and its two primary metabolites, AR-C124910XX and AR-C133913XX. The focus is on their relative performance in inhibiting the P2Y12 receptor, a key target in the prevention of thrombotic events in patients with acute coronary syndrome (ACS).

Executive Summary

Ticagrelor is a direct-acting, reversible P2Y12 receptor antagonist that does not require metabolic activation to exert its antiplatelet effect. However, it is extensively metabolized in the liver, primarily by CYP3A4 and CYP3A5 enzymes, into two major metabolites: AR-C124910XX (also known as M8 or TAM) and this compound (also known as M5)[1]. Experimental and computational data indicate a significant difference in the pharmacological activity of these metabolites. AR-C124910XX is an active metabolite with potency comparable to the parent drug, Ticagrelor. In contrast, this compound is considered an inactive metabolite with significantly weaker binding to the P2Y12 receptor[2].

Data Presentation

The following tables summarize the available quantitative data for Ticagrelor and its metabolites.

Table 1: In Vitro P2Y12 Receptor Activity

CompoundP2Y12 Receptor Binding IC50 (µM)P2Y12 Receptor Binding Ki (nM)P2Y12 Receptor Signaling IC50 (µM)ADP-Induced Platelet Aggregation in PRP IC50 (µM)
Ticagrelor 0.012.00.070.40
AR-C124910XX 0.062.50.050.13
This compound Data not availableData not availableData not availableData not available

Data for Ticagrelor and AR-C124910XX from Nylander et al., 2013. IC50 and Ki values are indicators of inhibitory potency; lower values indicate higher potency. PRP: Platelet-Rich Plasma.

Table 2: Computational P2Y12 Receptor Binding Analysis

CompoundRelative Binding to P2Y12 Receptor
Ticagrelor Strong
AR-C124910XX Stronger than Ticagrelor
This compound Much weaker binding

Data from de Souza et al., 2021. This data is based on molecular dynamics and ensemble docking simulations.

Signaling and Metabolic Pathways

The metabolic conversion of Ticagrelor and the subsequent interaction of the parent drug and its active metabolite with the P2Y12 receptor are crucial for its overall antiplatelet effect.

cluster_receptor Platelet Surface Ticagrelor Ticagrelor ARC124910XX AR-C124910XX (Active Metabolite) Ticagrelor->ARC124910XX CYP3A4/5 ARC133913XX This compound (Inactive Metabolite) Ticagrelor->ARC133913XX CYP3A4 P2Y12 P2Y12 Receptor Ticagrelor->P2Y12 Inhibition ARC124910XX->P2Y12 Inhibition Platelet_Activation Platelet Activation & Aggregation P2Y12->Platelet_Activation ADP-mediated activation

Caption: Metabolic pathway of Ticagrelor and its interaction with the P2Y12 receptor.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

P2Y12 Receptor Binding Assay

This assay is used to determine the binding affinity of a compound to the P2Y12 receptor.

Objective: To measure the concentration of a test compound required to displace a radiolabeled ligand from the P2Y12 receptor, thereby determining its binding affinity (IC50 and Ki).

Materials:

  • Cell membranes from cells expressing the human P2Y12 receptor.

  • Radioligand (e.g., [³³P]2MeSADP).

  • Test compounds (Ticagrelor, AR-C124910XX, this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Preparation: Thaw the P2Y12 receptor-expressing cell membranes on ice and dilute them in the assay buffer to the desired concentration.

  • Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (excess of a known P2Y12 antagonist).

  • Equilibration: Incubate the plate at room temperature for a sufficient time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation.

cluster_prep Preparation Membranes P2Y12 Membranes Incubation Incubation (reach equilibrium) Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Compound Test Compound Compound->Incubation Filtration Filtration (separate bound/free) Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50/Ki determination) Counting->Analysis

Caption: Workflow for a P2Y12 receptor competitive binding assay.

Light Transmission Aggregometry (LTA)

LTA is the gold standard for assessing platelet function and is used to measure the ability of a compound to inhibit platelet aggregation.

Objective: To measure the effect of Ticagrelor and its metabolites on ADP-induced platelet aggregation in platelet-rich plasma (PRP).

Materials:

  • Freshly drawn human whole blood anticoagulated with sodium citrate.

  • Platelet agonist (e.g., Adenosine Diphosphate - ADP).

  • Test compounds (Ticagrelor, AR-C124910XX, this compound).

  • Light Transmission Aggregometer.

  • Cuvettes with stir bars.

  • Centrifuge.

Procedure:

  • PRP and PPP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain platelet-rich plasma (PRP). Centrifuge a separate aliquot of the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP).

  • Instrument Calibration: Calibrate the aggregometer by setting 0% light transmission with PRP and 100% light transmission with PPP.

  • Incubation: Pipette PRP into a cuvette with a stir bar and pre-incubate with either a vehicle control or a specific concentration of the test compound at 37°C for a defined period.

  • Aggregation Measurement: Add the platelet agonist (ADP) to the cuvette to induce aggregation. The aggregometer will continuously measure the change in light transmission as platelets aggregate.

  • Data Recording: Record the aggregation response for a set time (e.g., 5-10 minutes).

  • Data Analysis: The maximum percentage of aggregation is determined. For inhibitory compounds, a dose-response curve is generated by plotting the percentage of inhibition against the log concentration of the compound to calculate the IC50 value.

Blood Whole Blood (Citrated) Centrifuge_PRP Low-Speed Centrifugation Blood->Centrifuge_PRP Centrifuge_PPP High-Speed Centrifugation Blood->Centrifuge_PPP PRP Platelet-Rich Plasma (PRP) Centrifuge_PRP->PRP Calibration Aggregometer Calibration (0% PRP, 100% PPP) PRP->Calibration Incubation PRP + Test Compound Incubation (37°C) PRP->Incubation PPP Platelet-Poor Plasma (PPP) Centrifuge_PPP->PPP PPP->Calibration Aggregation Add ADP & Measure Light Transmission Incubation->Aggregation Analysis Data Analysis (% Inhibition, IC50) Aggregation->Analysis

Caption: Workflow for Light Transmission Aggregometry (LTA).

Conclusion

The data presented in this guide clearly demonstrate that while AR-C124910XX is an active metabolite that contributes significantly to the antiplatelet effect of Ticagrelor, this compound is pharmacologically inactive at the P2Y12 receptor. This information is critical for pharmacokinetic and pharmacodynamic modeling and for understanding the overall clinical efficacy of Ticagrelor. Researchers investigating the effects of Ticagrelor should consider the combined activity of the parent drug and its active metabolite, AR-C124910XX.

References

A Comparative Guide to the In Vivo Efficacy of P2Y12 Receptor Antagonists: Ticagrelor (and its metabolite AR-C133913XX) vs. Clopidogrel Active Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of the P2Y12 receptor antagonists ticagrelor, including the contribution of its major active metabolite AR-C133913XX, and the active metabolite of clopidogrel. Due to the nature of their metabolism, with clopidogrel being a prodrug requiring enzymatic activation and ticagrelor being active itself along with its active metabolites, direct in vivo comparisons of the isolated metabolites are not available in published literature. Therefore, this guide will focus on the comparative efficacy of the parent drugs as administered in preclinical and clinical studies, which inherently reflects the activity of their respective active forms.

Executive Summary

Ticagrelor, a reversibly-binding P2Y12 antagonist, and its active metabolite AR-C124910XX, demonstrate a more potent and consistent inhibition of platelet aggregation compared to the irreversible antagonist, clopidogrel, which requires metabolic activation to its active thiol metabolite.[1][2] Clinical and preclinical studies consistently show that ticagrelor leads to a greater and more rapid reduction in platelet activity, which translates to improved antithrombotic efficacy in various models and clinical settings.[3][4][5] However, this enhanced potency is also associated with a higher incidence of bleeding events.[4][6]

Mechanism of Action and Signaling Pathway

Both ticagrelor and the active metabolite of clopidogrel target the P2Y12 receptor on platelets, a key receptor in the amplification of platelet activation and aggregation. Adenosine diphosphate (ADP), released from dense granules of activated platelets, binds to the P2Y12 receptor, leading to a cascade of intracellular events that ultimately result in platelet aggregation and thrombus formation.

Clopidogrel's active metabolite irreversibly binds to the P2Y12 receptor, permanently disabling it for the lifespan of the platelet.[7] In contrast, ticagrelor and its active metabolite AR-C124910XX are reversible antagonists, meaning they can dissociate from the receptor.[2]

P2Y12_Signaling_Pathway cluster_platelet Platelet cluster_antagonists P2Y12 Antagonists ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Gi Gi Protein P2Y12->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP VASP_P VASP-P cAMP->VASP_P Platelet_Activation Platelet Activation & Aggregation VASP_P->Platelet_Activation Inhibition Clopidogrel_AM Clopidogrel Active Metabolite Clopidogrel_AM->P2Y12 Irreversible Inhibition Ticagrelor Ticagrelor & This compound Ticagrelor->P2Y12 Reversible Inhibition

P2Y12 Receptor Signaling Pathway and Inhibition

In Vivo Efficacy Data: A Comparative Summary

The following tables summarize key quantitative data from preclinical and clinical studies comparing the effects of ticagrelor and clopidogrel.

Table 1: Preclinical In Vivo Thrombosis Models
ParameterAnimal ModelTicagrelorClopidogrelKey Findings
Thrombus Formation Rat Ferric Chloride-Induced Carotid Artery ThrombosisSignificantly greater reduction in thrombus weight and faster time to vessel occlusion compared to clopidogrel.Dose-dependent reduction in thrombus formation.Ticagrelor demonstrates superior antithrombotic efficacy in this model.
Platelet Aggregation (ex vivo) RatA single 40 mg/kg dose resulted in significant inhibition of ADP-induced whole blood aggregation after 4 hours.[8]A single 200 mg/kg dose showed inhibition of ADP-induced whole blood aggregation after 24 hours.[8]Ticagrelor shows a more rapid onset of action.
Fibrinogen Binding RatA single 40 mg/kg dose significantly inhibited 2MeSADP-induced fibrinogen binding to platelets.[8]A single 200 mg/kg dose also inhibited 2MeSADP-induced fibrinogen binding.[8]Both drugs effectively inhibit a key step in platelet aggregation.
Table 2: Clinical Studies - Platelet Inhibition
Study/ParameterPatient PopulationTicagrelor RegimenClopidogrel RegimenResults
PLATO PLATELET Substudy [3]Acute Coronary Syndromes (ACS)180 mg loading dose, 90 mg twice daily300-600 mg loading dose, 75 mg/dayMean max light transmittance aggregometry (ADP 20 µM) post-maintenance dose: 28% vs. 44% (p<0.001). Ticagrelor achieved greater and more consistent platelet inhibition.
Unstable Angina Study [4]Unstable Angina Pectoris90 mg twice daily75 mg once dailyPlatelet aggregation rate (PAR) induced by ADP was significantly lower in the ticagrelor group on days 3 and 30 (P < 0.001).
SINGLE Study [9]Chronic Coronary Syndrome90 mg twice daily75 mg once dailyADP-induced platelet aggregation rate was significantly lower with ticagrelor (27.30% vs. 35.55%, P = .0254).
Peripheral Artery Disease Study [10]Peripheral Artery Disease--Adenosine diphosphate-mediated maximum amplitude was significantly lower with ticagrelor (50.8 mm vs 59.5 mm, P < .0001), indicating superior platelet inhibition (30.90% vs 13.40%, P = .0001).
Table 3: Clinical Studies - Clinical Outcomes
StudyPatient PopulationKey Efficacy EndpointTicagrelor vs. ClopidogrelKey Safety Endpoint (Major Bleeding)
PLATO ACSComposite of CV death, MI, or stroke9.8% vs. 11.7% (HR 0.84; P<0.001)11.6% vs. 11.2% (P=0.43) (non-CABG related)
PEGASUS-TIMI 54 [6]Prior Myocardial InfarctionComposite of CV death, MI, or strokeSignificantly lower with both 90mg and 60mg ticagrelor doses vs. placebo.Higher with both ticagrelor doses vs. placebo (2.60% and 2.30% vs. 1.06%; P<0.001).
Unstable Angina Study [4]Unstable Angina PectorisIn-hospital and 12-month MACENo significant difference.In-hospital and 12-month total bleeding events were higher with ticagrelor (P < 0.05).

Experimental Protocols

Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis Model in Rats

This is a widely used model to evaluate the in vivo efficacy of antithrombotic agents.

FeCl3_Thrombosis_Workflow cluster_preparation Animal Preparation cluster_treatment Treatment Administration cluster_induction Thrombosis Induction cluster_monitoring Monitoring & Analysis A1 Anesthetize Rat A2 Expose Carotid Artery A1->A2 A3 Place Flow Probe A2->A3 B1 Administer Vehicle, Clopidogrel, or Ticagrelor A3->B1 C1 Apply FeCl₃-soaked Filter Paper to Artery B1->C1 D1 Monitor Blood Flow C1->D1 D2 Measure Time to Occlusion D1->D2 D3 Excise Thrombus & Weigh D1->D3

Workflow for FeCl₃-Induced Arterial Thrombosis Model

Detailed Steps:

  • Animal Preparation: Male Wistar rats are anesthetized. The common carotid artery is surgically exposed and a Doppler flow probe is placed to monitor blood flow.

  • Drug Administration: Animals are pre-treated with the test compounds (ticagrelor or clopidogrel) or vehicle at specified doses and time points before the induction of thrombosis.

  • Thrombosis Induction: A filter paper saturated with a ferric chloride solution (typically 10-35%) is applied to the adventitial surface of the carotid artery for a defined period (e.g., 10 minutes). Ferric chloride induces endothelial injury, leading to thrombus formation.

  • Monitoring and Analysis: Carotid artery blood flow is monitored continuously. The primary endpoints are the time to complete vessel occlusion and the weight of the thrombus formed after a specific duration.

Platelet Aggregation Assays (Light Transmission Aggregometry - LTA)

LTA is a standard method to assess platelet function ex vivo.

  • Blood Collection: Whole blood is collected from subjects (human or animal) into tubes containing an anticoagulant (e.g., sodium citrate).

  • Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the PRP from red and white blood cells. Platelet-poor plasma (PPP) is prepared by further centrifugation at a high speed.

  • Aggregation Measurement: PRP is placed in an aggregometer cuvette. A baseline light transmission is established. An agonist (e.g., ADP) is added to induce platelet aggregation. As platelets aggregate, the light transmission through the sample increases.

  • Data Analysis: The change in light transmission is recorded over time, and the maximum platelet aggregation is determined. The results are often expressed as a percentage of inhibition compared to a control.

Conclusion

The available in vivo data from both preclinical and clinical studies consistently demonstrate that ticagrelor, through its own action and that of its active metabolites including this compound, provides a more rapid, potent, and consistent inhibition of the P2Y12 receptor compared to clopidogrel and its active metabolite. This enhanced antiplatelet effect translates into superior antithrombotic efficacy in preventing major adverse cardiovascular events, particularly in patients with acute coronary syndromes. However, this comes at the cost of an increased risk of bleeding. The choice between these agents should therefore be guided by a careful assessment of the individual patient's ischemic and bleeding risks. Further research into the specific contributions of the various active metabolites to the overall efficacy and safety profiles of these drugs may allow for more tailored therapeutic strategies in the future.

References

Unraveling the Clinical Significance of AR-C133913XX in Antiplatelet Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Ticagrelor and its Metabolites in Relation to Clinical Outcomes

In the landscape of antiplatelet therapy, particularly for patients with acute coronary syndromes (ACS), the efficacy of treatment is intrinsically linked to the pharmacokinetics and pharmacodynamics of the prescribed drugs and their metabolic byproducts. Ticagrelor, a potent and reversibly binding oral P2Y12 receptor antagonist, stands as a cornerstone in this therapeutic area. While the parent drug and its active metabolite, AR-C124910XX, are well-characterized for their significant contribution to platelet inhibition, the clinical relevance of another major metabolite, AR-C133913XX, has been less clear. This guide provides a comprehensive comparison of Ticagrelor and its key metabolites, with a focus on correlating their levels with clinical outcomes, supported by available experimental data.

Comparative Analysis of Ticagrelor and its Metabolites

The antiplatelet effect of Ticagrelor is a concerted effort between the parent drug and its active metabolite, AR-C124910XX.[1] Both exhibit high affinity for the P2Y12 receptor, effectively preventing ADP-induced platelet aggregation. In contrast, emerging evidence from computational studies indicates that this compound has a significantly weaker binding affinity to the P2Y12 receptor.[2]

CompoundRoleP2Y12 Receptor Binding AffinityContribution to Antiplatelet Effect
Ticagrelor Parent DrugHighMajor
AR-C124910XX Active MetaboliteHigh (equipotent to Ticagrelor)Major
This compound MetaboliteMuch weaker than Ticagrelor and AR-C124910XX[2]Likely Minor
Clopidogrel Alternative (Prodrug)Irreversible binding of active metaboliteMajor (requires metabolic activation)

Experimental Protocols

P2Y12 Receptor Binding Affinity Assay (Computational)

Molecular dynamics (MD) and ensemble docking simulations are employed to assess the binding affinity of ligands to the P2Y12 receptor. This in-silico method provides insights into the molecular interactions and binding stability of compounds like Ticagrelor and its metabolites.

Methodology:

  • System Preparation: A 3D model of the full-length P2Y12 receptor embedded in a simulated cell membrane environment (e.g., POPC, POPC/cholesterol, or SM/cholesterol) is used.

  • Molecular Dynamics Simulations: MD simulations are run to equilibrate the receptor-membrane system and to sample a variety of receptor conformations.

  • Ensemble Docking: The ligands (Ticagrelor, AR-C124910XX, this compound) are then docked into the ensemble of receptor conformations obtained from the MD simulations.

  • Binding Score Calculation: The binding affinity is estimated using scoring functions that calculate the free energy of binding. A lower binding score typically indicates a higher binding affinity.

This computational approach revealed that while Ticagrelor and AR-C124910XX bind strongly to the P2Y12 receptor, this compound exhibits a much weaker binding.[2]

Signaling Pathways and Metabolic Fate

The clinical efficacy of Ticagrelor is dictated by its metabolic pathway and its interaction with the P2Y12 signaling cascade.

Ticagrelor Ticagrelor P2Y12 P2Y12 Receptor Ticagrelor->P2Y12 Inhibition CYP3A4_5 CYP3A4/5 (Liver Metabolism) Ticagrelor->CYP3A4_5 Metabolism ARC124910XX AR-C124910XX (Active Metabolite) ARC124910XX->P2Y12 Inhibition ARC133913XX This compound (Metabolite) Platelet_Activation Platelet Activation & Aggregation P2Y12->Platelet_Activation Blocks Signal Clinical_Outcome Reduced Thrombotic Events Platelet_Activation->Clinical_Outcome Prevents CYP3A4_5->ARC124910XX CYP3A4_5->ARC133913XX

Caption: Metabolic pathway of Ticagrelor and its inhibitory effect on the P2Y12 signaling cascade.

Experimental Workflow for Metabolite Analysis

The quantification of Ticagrelor and its metabolites in patient plasma is crucial for pharmacokinetic studies that can be correlated with clinical outcomes.

Start Patient Blood Sample Collection Plasma_Separation Plasma Separation Start->Plasma_Separation SPE Solid Phase Extraction (SPE) Plasma_Separation->SPE LC_MS LC-MS/MS Analysis SPE->LC_MS Quantification Quantification of Ticagrelor, AR-C124910XX, This compound LC_MS->Quantification Correlation Correlation with Clinical Outcomes (e.g., MACE) Quantification->Correlation

Caption: Workflow for the quantification of Ticagrelor and its metabolites from patient samples.

Logical Relationship of Antiplatelet Efficacy

The overall antiplatelet effect observed in patients treated with Ticagrelor is a composite of the activities of the parent drug and its primary active metabolite.

Ticagrelor_Activity Ticagrelor (High P2Y12 Affinity) Combined_Effect Combined Antiplatelet Effect Ticagrelor_Activity->Combined_Effect ARC124910XX_Activity AR-C124910XX (High P2Y12 Affinity) ARC124910XX_Activity->Combined_Effect ARC133913XX_Activity This compound (Low P2Y12 Affinity) ARC133913XX_Activity->Combined_Effect Minor Contribution Clinical_Efficacy Clinical Efficacy (Prevention of Thrombotic Events) Combined_Effect->Clinical_Efficacy

Caption: Contribution of Ticagrelor and its metabolites to the overall clinical efficacy.

Conclusion

The available evidence strongly suggests that the clinical efficacy of Ticagrelor is primarily driven by the parent compound and its active metabolite, AR-C124910XX, both of which are potent inhibitors of the P2Y12 receptor. The metabolite this compound, due to its significantly weaker binding to the P2Y12 receptor, is unlikely to contribute meaningfully to the overall antiplatelet effect. Therefore, when correlating drug levels with clinical outcomes in patients treated with Ticagrelor, the focus should remain on the plasma concentrations of Ticagrelor and AR-C124910XX. Future clinical studies directly quantifying this compound levels and correlating them with platelet function assays and clinical endpoints would be beneficial to definitively confirm its limited role in the therapeutic efficacy of Ticagrelor. This understanding is crucial for optimizing antiplatelet strategies and for the development of novel P2Y12 inhibitors.

References

Unraveling the Inactivity of AR-C133913XX: A Comparative Analysis of Ticagrelor and its Metabolites Against Alternative Antiplatelet Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the experimental results of AR-C133913XX, a major but inactive metabolite of the antiplatelet drug Ticagrelor, with its parent compound, its active metabolite, and alternative P2Y12 receptor inhibitors such as Clopidogrel and Prasugrel. This analysis is supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a clear understanding of their respective pharmacological profiles.

This compound is one of the two major metabolites of Ticagrelor, a potent and reversible P2Y12 receptor antagonist used to prevent thrombotic events.[1] Unlike its counterpart, the active metabolite AR-C124910XX, this compound demonstrates significantly weaker binding to the P2Y12 receptor and is considered pharmacologically inactive.[2] This guide will delve into the available data to substantiate this, providing a clear comparison with active antiplatelet agents.

Comparative Performance Data

The following tables summarize the key performance metrics of Ticagrelor, its metabolites, and alternative P2Y12 inhibitors.

CompoundTargetMechanism of ActionBinding Affinity (P2Y12)
Ticagrelor P2Y12 ReceptorReversible, non-competitive antagonistPotent (Ki = 4.3 ± 1.3 nM)[3]
AR-C124910XX (Active Metabolite) P2Y12 ReceptorReversible, non-competitive antagonistEquipotent to Ticagrelor[1]
This compound (Inactive Metabolite) P2Y12 Receptor-Much weaker binding than Ticagrelor[2]
Clopidogrel (Active Metabolite) P2Y12 ReceptorIrreversible antagonistPotent
Prasugrel (Active Metabolite) P2Y12 ReceptorIrreversible antagonistMore potent than Clopidogrel

Table 1: Mechanism of Action and P2Y12 Receptor Binding Affinity. This table highlights the key differences in the mechanism of action and binding affinities of Ticagrelor, its metabolites, and competitor drugs.

CompoundInhibition of Platelet Aggregation (IPA)Onset of Action
Ticagrelor High and consistentRapid
AR-C124910XX (Active Metabolite) Contributes to overall IPARapid
This compound (Inactive Metabolite) Negligible-
Clopidogrel Variable, less potent than TicagrelorSlower (requires metabolic activation)
Prasugrel More potent and consistent than ClopidogrelFaster than Clopidogrel (requires metabolic activation)

Table 2: Platelet Aggregation Inhibition. This table compares the effectiveness and speed of action of the different compounds in inhibiting platelet aggregation.

Signaling Pathways and Metabolism

The metabolism of Ticagrelor and the signaling pathway of P2Y12 receptor inhibition are crucial to understanding the role of this compound.

Ticagrelor Metabolism Ticagrelor Metabolism Pathway Ticagrelor Ticagrelor CYP3A4 CYP3A4 Ticagrelor->CYP3A4 Metabolism ARC124910XX AR-C124910XX (Active Metabolite) CYP3A4->ARC124910XX Major Pathway ARC133913XX This compound (Inactive Metabolite) CYP3A4->ARC133913XX N-dealkylation

Caption: Metabolic pathway of Ticagrelor to its active and inactive metabolites.

P2Y12 Signaling P2Y12 Receptor Signaling Pathway cluster_platelet Platelet P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces Platelet_Activation Platelet Activation & Aggregation cAMP->Platelet_Activation Inhibits ADP ADP ADP->P2Y12 Binds & Activates Ticagrelor Ticagrelor (and Active Metabolite) Ticagrelor->P2Y12 Reversibly Binds & Inhibits ARC133913XX This compound (Inactive) ARC133913XX->P2Y12

Caption: Simplified P2Y12 receptor signaling pathway and points of intervention.

Experimental Protocols

The following provides a detailed methodology for a key experiment used to determine the antiplatelet activity of compounds like Ticagrelor and its metabolites.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)

Objective: To determine the inhibitory effect of a test compound on ADP-induced platelet aggregation in human platelet-rich plasma (PRP).

Materials:

  • Freshly drawn human whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.

  • Anticoagulant: 3.2% sodium citrate.

  • Platelet agonist: Adenosine diphosphate (ADP).

  • Test compounds: Ticagrelor, AR-C124910XX, this compound, and vehicle control (e.g., DMSO).

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Light Transmission Aggregometer.

Procedure:

  • PRP and PPP Preparation:

    • Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).

    • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • To obtain PPP, centrifuge the remaining blood at 2000 x g for 20 minutes.

    • Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

  • Platelet Aggregation Measurement:

    • Pre-warm PRP samples to 37°C for 10 minutes.

    • Place a cuvette with PPP in the aggregometer to set the 100% aggregation baseline.

    • Place a cuvette with PRP in the aggregometer to set the 0% aggregation baseline.

    • Add the test compound (at various concentrations) or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes) at 37°C with stirring.

    • Initiate platelet aggregation by adding a submaximal concentration of ADP (e.g., 5-10 µM).

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • The maximum percentage of platelet aggregation is calculated from the aggregation curve.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the ADP-induced platelet aggregation) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

This standardized protocol allows for the direct comparison of the inhibitory potency of various compounds on platelet function.

Conclusion

The available experimental evidence consistently demonstrates that this compound is an inactive metabolite of Ticagrelor. While present in circulation, its contribution to the antiplatelet effect of Ticagrelor is negligible due to its significantly reduced binding affinity for the P2Y12 receptor. The therapeutic efficacy of Ticagrelor is primarily driven by the parent drug and its active metabolite, AR-C124910XX, which exhibit potent and reversible inhibition of the P2Y12 receptor. This contrasts with the irreversible inhibition characteristic of thienopyridines like Clopidogrel and Prasugrel. For researchers in drug development, the focus remains on the parent compound and its active metabolites when evaluating the pharmacodynamics of P2Y12 inhibitors.

References

A Comparative Guide to the Bioanalytical Validation of AR-C133913XX Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic Pathway of Ticagrelor

Ticagrelor is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to form two major metabolites: AR-C124910XX (active) and AR-C133913XX. Understanding this pathway is essential for interpreting bioanalytical data.

Ticagrelor Metabolism Ticagrelor Ticagrelor CYP3A4 CYP3A4 Ticagrelor->CYP3A4 ARC124910XX AR-C124910XX (Active Metabolite) ARC133913XX This compound CYP3A4->ARC124910XX Metabolism CYP3A4->ARC133913XX Metabolism

Caption: Metabolic pathway of Ticagrelor to its major metabolites, AR-C124910XX and this compound, mediated by CYP3A4.

Comparison of Validated LC-MS/MS Assays for this compound

The following table summarizes the key performance parameters of a validated LC-MS/MS method for the quantification of this compound in human plasma, as described in the literature. This allows for a comparison of assay sensitivity, precision, and accuracy.

ParameterSillén et al. Method[1]
Analytical Method LC-MS/MS
Matrix Human Plasma
Sample Volume 100 µL[1]
Extraction Method Protein Precipitation with acetonitrile[1]
Calibration Curve Range 2 - 1000 ng/mL[1]
Lower Limit of Quantification (LLOQ) 2.0 ng/mL[1]
Intra-batch Precision (%CV) 3.9 - 12.3%[1]
Intra-batch Accuracy (%RE) 100.5 - 112.0%[1]
Ionization Mode Positive[1]

Experimental Protocols

A detailed understanding of the experimental methodology is critical for reproducing and comparing bioanalytical assays. Below is a generalized protocol based on the published literature for the quantification of this compound.

General LC-MS/MS Workflow

The following diagram illustrates a typical workflow for the bioanalysis of this compound in plasma samples.

LCMSMS Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Plasma Sample (100 µL) Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Injection Injection into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation (Phenyl column) Injection->Separation Detection Mass Spectrometric Detection (Positive Ionization) Separation->Detection Quantification Quantification Detection->Quantification

Caption: A generalized workflow for the quantification of this compound in plasma using LC-MS/MS.

Detailed Methodological Steps (Based on Sillén et al.[1])
  • Sample Preparation:

    • To 100 µL of human plasma, an internal standard is added.

    • Protein precipitation is performed by adding acetonitrile.

    • The sample is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant is transferred to a new plate for analysis.

  • Liquid Chromatography:

    • Column: A phenyl-based column is used for the chromatographic separation.

    • Mobile Phase: A suitable mobile phase gradient is employed to separate this compound from other plasma components.

    • Flow Rate: A constant flow rate is maintained throughout the analysis.

    • Run Time: The total analytical run time is typically short, around 2 minutes.[1]

  • Mass Spectrometry:

    • Ionization: Atmospheric pressure chemical ionization (APCI) in positive ion mode is utilized.[1]

    • Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific detection of the analyte and internal standard.

  • Quantification:

    • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

    • The concentration of this compound in the quality control and unknown samples is determined from the calibration curve using a weighted linear regression.

Alternative and Comparative Assays

While the focus of this guide is on a validated method for this compound, it is important to note that many published bioanalytical methods for Ticagrelor simultaneously quantify its active metabolite, AR-C124910XX.[2][3][4][5][6] These methods predominantly use LC-MS/MS with negative ionization for both Ticagrelor and AR-C124910XX.[1] The method by Sillén et al. is noteworthy for its ability to analyze all three compounds, albeit with separate analytical runs for this compound due to the different ionization requirements.[1]

Researchers should consider the specific goals of their study when selecting a bioanalytical method. If the primary focus is on the pharmacokinetics of Ticagrelor and its active metabolite, a method optimized for these two compounds may be sufficient. However, for a comprehensive metabolic profile, a method capable of quantifying this compound is necessary.

This guide highlights the available data on a validated assay for this compound, providing a foundation for researchers to select and implement appropriate bioanalytical strategies in their drug development programs. The lack of direct inter-laboratory comparison studies underscores the need for careful in-house validation and cross-validation when transferring methods between laboratories.

References

Safety Operating Guide

Proper Disposal of AR-C133913XX: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for AR-C133913XX, a metabolite of the antiplatelet drug Ticagrelor. Adherence to these guidelines is essential for minimizing risks and maintaining a safe research environment.

Key Chemical and Safety Data

While specific quantitative data for the disposal of this compound is not available, the following table summarizes essential information derived from data for this compound and its parent compound, Ticagrelor.

PropertyValueSource
Chemical Name (1S,2S,3R,5S)-3-(7-Amino-5-propylsulfanyltriazolo(4,5-d)pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol[1]
Molecular Formula C₁₄H₂₂N₆O₄S[3]
Molecular Weight 370.43 g/mol [3]
Known Hazards Based on Ticagrelor: Toxic to aquatic life with long-lasting effects.[2]
Personal Protective Equipment (PPE) Safety glasses, chemical-resistant gloves, lab coat.[4]
Primary Disposal Route Approved hazardous waste incineration plant.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure is based on general best practices for laboratory chemical waste management and specific guidance for the parent compound, Ticagrelor.

1. Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.[4]

2. Waste Segregation:

  • Solid Waste: Collect solid this compound waste in a clearly labeled, sealed container. The container should be compatible with the chemical and prevent any leakage.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and leak-proof waste container. Do not mix with other incompatible waste streams.

  • Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and bench paper, should be disposed of as hazardous waste in a designated container.

3. Labeling: All waste containers must be clearly labeled with the full chemical name "this compound" and the appropriate hazard symbols.

4. Storage: Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials, pending disposal.

5. Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. The recommended method of disposal is incineration at an approved facility. Do not dispose of this compound down the drain or in regular trash.

Visualizing Key Pathways

To provide a broader context for researchers working with this compound, the following diagrams illustrate the metabolic pathway of Ticagrelor and the P2Y12 signaling pathway it targets.

Ticagrelor_Metabolism Ticagrelor Ticagrelor Metabolite1 AR-C124910XX (Active Metabolite) Ticagrelor->Metabolite1 CYP3A4/5 Metabolite2 This compound (M5) Ticagrelor->Metabolite2 N-dealkylation Excretion Excretion (Feces and Urine) Metabolite1->Excretion Metabolite2->Excretion

Caption: Metabolic pathway of Ticagrelor to its major metabolites.

P2Y12_Signaling_Pathway cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates Ticagrelor Ticagrelor (this compound Parent) Ticagrelor->P2Y12 Inhibits Gi Gi Protein P2Y12->Gi AC Adenylyl Cyclase Gi->AC Platelet_Activation Platelet Activation and Aggregation Gi->Platelet_Activation Leads to cAMP ↓ cAMP

Caption: Simplified P2Y12 receptor signaling pathway inhibited by Ticagrelor.

References

Essential Safety and Handling Protocols for AR-C133913XX

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for handling AR-C133913XX in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and proper disposal.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for each specific procedure to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE based on the safety data sheet for Ticagrelor tablets.[3]

PPE CategoryRecommendation
Respiratory Protection Use a negative pressure air-purifying respirator (half face mask) with a P3 filter if a risk assessment indicates potential for inhalation.[3]
Hand Protection Wear impervious protective gloves to prevent direct skin contact.[3] If the compound is in solution, use gloves resistant to the specific solvent.
Eye Protection Use safety glasses to protect against direct contact.[3]
Skin and Body Protection A standard laboratory coat should be worn. Ensure skin is not exposed.
Handling and Operational Plan

Engineering Controls:

  • Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the powdered form to minimize dust generation and accumulation.[3]

General Handling Precautions:

  • Avoid contact with skin and eyes.[3]

  • Wash hands thoroughly after handling.[3]

  • Avoid breathing dust if handling the solid form.[3]

Disposal Plan
  • Dispose of waste materials in accordance with local, state, and federal regulations.

  • Contaminated materials and the compound itself should be disposed of through an approved incineration plant or a licensed chemical waste disposal service.[3]

  • Avoid release to the environment.[3]

Visual Guidance: PPE Selection Workflow

The following diagram outlines the logical steps for selecting the appropriate personal protective equipment when handling this compound.

PPE_Workflow cluster_assessment Initial Assessment cluster_ppe_selection PPE Selection cluster_procedure Procedure start Start: Handling this compound risk_assessment Conduct Risk Assessment (e.g., quantity, duration, procedure) start->risk_assessment is_powder Is the material a powder or could dust be generated? risk_assessment->is_powder respirator Required: Negative Pressure Respirator (P3 Filter) is_powder->respirator Yes no_respirator Respirator not required (based on risk assessment) is_powder->no_respirator No gloves Required: Impervious Gloves respirator->gloves no_respirator->gloves glasses Required: Safety Glasses gloves->glasses lab_coat Required: Laboratory Coat glasses->lab_coat proceed Proceed with Experiment lab_coat->proceed

Caption: Workflow for selecting appropriate PPE for handling this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.